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  • Product: 4-Fluoro-4'-nitrochalcone
  • CAS: 2805-53-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Single Crystal X-ray Diffraction Study of 4-Fluoro-4'-nitrochalcone

This guide provides an in-depth exploration of the single crystal X-ray diffraction analysis of 4-Fluoro-4'-nitrochalcone, a compound of significant interest in the field of medicinal chemistry. As precursors to flavonoi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the single crystal X-ray diffraction analysis of 4-Fluoro-4'-nitrochalcone, a compound of significant interest in the field of medicinal chemistry. As precursors to flavonoids and isoflavonoids, chalcones are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of fluorine and a nitro group into the chalcone scaffold can significantly modulate its electronic properties and biological activity, making a detailed structural elucidation crucial for understanding its structure-activity relationship and for the rational design of new therapeutic agents.[5]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview from synthesis and crystallization to the intricate details of structural analysis and the interpretation of intermolecular interactions.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-Fluoro-4'-nitrochalcone via Claisen-Schmidt Condensation

The synthesis of 4-Fluoro-4'-nitrochalcone is efficiently achieved through the Claisen-Schmidt condensation reaction.[6][7][8] This well-established method involves the base-catalyzed reaction between an appropriate acetophenone and a benzaldehyde derivative.[6][7]

Protocol: Synthesis of 4-Fluoro-4'-nitrochalcone

  • Reactant Preparation: Dissolve equimolar amounts of 4-nitroacetophenone and 4-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol.[9]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, dropwise.[9][10] The concentration of the alkali solution typically ranges from 10% to 60%.[7]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours (typically 6-12 hours).[7][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the precipitated crude product is filtered, washed extensively with distilled water to remove any remaining base, and then dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-Fluoro-4'-nitrochalcone.[9]

Diagram: Claisen-Schmidt Condensation for 4-Fluoro-4'-nitrochalcone

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-nitroacetophenone 4-Nitroacetophenone Chalcone 4-Fluoro-4'-nitrochalcone 4-nitroacetophenone->Chalcone 4-fluorobenzaldehyde 4-Fluorobenzaldehyde 4-fluorobenzaldehyde->Chalcone NaOH NaOH (aq) NaOH->Chalcone Catalyst

Caption: Synthesis of 4-Fluoro-4'-nitrochalcone.

Crystallization by Slow Evaporation

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The slow evaporation method is a widely used and effective technique for obtaining high-quality crystals.[11][12][13][14]

Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified 4-Fluoro-4'-nitrochalcone in a minimal amount of a suitable solvent. Acetone has been reported to be an effective solvent for this compound.[9] The choice of solvent is crucial as its evaporation rate will directly influence the crystal growth.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.[13] Ensure the solution is free of any particulate matter by filtration if necessary.

  • Evaporation Control: Transfer the solution to a clean vial or crystallization dish.[13] The rate of evaporation is controlled by covering the container. A common practice is to use parafilm or aluminum foil with a few small perforations to allow for slow solvent evaporation.[11][13]

  • Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11][12]

  • Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the mother liquor.

Single Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[15]

Data Collection

A suitable single crystal of 4-Fluoro-4'-nitrochalcone is mounted on a goniometer head of a diffractometer. Data collection is typically performed using a diffractometer equipped with a CCD or CMOS detector, such as a Bruker APEX-II CCD diffractometer.

Experimental Parameters for Data Collection:

ParameterTypical Value
RadiationMo Kα (λ = 0.71073 Å)
Temperature293(2) K
Scan Typeω and φ scans
Data Collection SoftwareAPEX2
Cell Refinement SoftwareSAINT
Absorption CorrectionMulti-scan (SADABS)
Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure. The SHELXTL software package is a widely used and powerful suite of programs for this purpose.[16][17]

Workflow: Structure Solution and Refinement

Caption: X-ray crystallography workflow.

The structure is typically solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL.[18][19] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.

Structural Analysis of 4-Fluoro-4'-nitrochalcone

The refined crystal structure provides a wealth of information about the molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing.

Molecular Geometry and Conformation

The molecule of 4-Fluoro-4'-nitrochalcone is found to be nearly planar and adopts a trans configuration about the C=C double bond.[9][20] The nitro group is nearly coplanar with the benzene ring to which it is attached.[9][20]

Key Geometric Parameters:

ParameterDescription
C=C Torsion AngleThe C7—C8—C9—C10 torsion angle is approximately -179.96°, confirming the trans configuration.[9]
Carbonyl ConformationThe O3—C7—C8—C9 torsion angle of about -0.8° indicates an s-cis conformation of the carbonyl group with respect to the C=C double bond.[9]
Dihedral AngleThe two phenyl rings are nearly parallel to each other, with a small dihedral angle between them.[9][20]
Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of weak intermolecular interactions. In the case of 4-Fluoro-4'-nitrochalcone, these include C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions.[9][20][21][22]

  • Hydrogen Bonding: Molecules are linked into inversion dimers by pairs of weak C—H···O hydrogen bonds. These dimers are further connected into sheets by other C—H···O and C—H···F hydrogen bonds.[9][20]

  • π–π Interactions: Weak π–π stacking interactions occur between the phenyl rings of adjacent molecules, contributing to the overall stability of the crystal structure.[9] The centroid–centroid distance for these interactions is approximately 3.8860 Å.[9][20]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[23][24][25] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For 4-Fluoro-4'-nitrochalcone, the Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···O/O···H, H···H, H···C/C···H, and H···F/F···H contacts.[9][26] The sharp spikes in the 2D fingerprint plots correspond to the C—H···O and C—H···F hydrogen bonds.[9]

Implications for Drug Development

The detailed structural information obtained from the single crystal X-ray diffraction study of 4-Fluoro-4'-nitrochalcone is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure allows for a deeper understanding of how the molecule interacts with biological targets. This is crucial for designing more potent and selective analogues.

  • Rational Drug Design: The crystal structure can be used as a starting point for computational studies, such as molecular docking, to predict the binding modes of the chalcone with various enzymes and receptors.[27]

  • Polymorphism Screening: Understanding the crystal packing and intermolecular interactions can aid in identifying and characterizing different polymorphic forms of the compound, which can have significant implications for its physicochemical properties and bioavailability.

Conclusion

The single crystal X-ray diffraction study of 4-Fluoro-4'-nitrochalcone provides a definitive and high-resolution view of its molecular structure and the subtle intermolecular forces that govern its solid-state architecture. This fundamental knowledge is not only of academic interest but also serves as a critical foundation for the rational design and development of new chalcone-based therapeutic agents. The methodologies and analyses presented in this guide offer a comprehensive framework for researchers in the field to conduct similar studies and to further explore the vast potential of the chalcone scaffold in medicinal chemistry.[28]

References

  • Slow Evaporation Method. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

  • Pharmacological potential of natural chalcones: a recent studies and future perspective. Available at: [Link]

  • A Guide to Using SHELXTL. Available at: [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available at: [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available at: [Link]

  • Single Crystal Structure Refinement (SREF). Available at: [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Available at: [Link]

  • Pharmacological Importance of Chalcones-A Review Article. Available at: [Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Available at: [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Available at: [Link]

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Available at: [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of a novel chalcone derivative: (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2. Available at: [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Available at: [Link]

  • How to grow crystals for X-ray crystallography. Available at: [Link]

  • Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of the chalcone derivative (2E)-3-[4-(diphenylamino)phenyl]-1-[4-(prop-1-yn-2-yloxy)phenyl]prop-2-en-1-one. Available at: [Link]

  • Intermolecular interactions in compound 2 (Å). Available at: [Link]

  • Crystal structure refinement with SHELXL. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluoro-phen-yl)-1-(4-nitro-phen-yl)prop-2-en-1-one. Available at: [Link]

  • 4-Fluoro-4'-nitrochalcone. Available at: [Link]

  • Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone. Available at: [Link]

  • Crystal structure refinement with SHELXL. Available at: [Link]

  • Growing Quality Crystals. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • (PDF) Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone. Available at: [Link]

  • 4-Fluorochalcone as a Novel Therapeutic Agent for Cervical Cancer: An In-Depth Spectroscopic and Computational Study. Available at: [Link]

  • Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. Available at: [Link]

  • Synthesis, growth, and characterization of 4OCH3-4'-nitrochalcone single crystal: A potential NLO material. Available at: [Link]

  • Single Crystal Diffraction. Available at: [Link]

  • 4-fluoro/4-chloro chalcone. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Properties of 4-Fluoro-4'-nitrochalcone: A Technical Guide

Executive Summary In the realm of medicinal chemistry and materials science, chalcone derivatives serve as critical scaffolds due to their broad spectrum of biological activities and nonlinear optical (NLO) properties. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and materials science, chalcone derivatives serve as critical scaffolds due to their broad spectrum of biological activities and nonlinear optical (NLO) properties. 4-Fluoro-4'-nitrochalcone —formally known as (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one—is a highly conjugated, polarized molecule that exemplifies the delicate balance between kinetic formation and thermodynamic stability.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic drivers that dictate the stability of this specific molecule. By bridging Density Functional Theory (DFT) concepts with crystallographic data and a self-validating synthetic workflow, this guide provides researchers with a comprehensive understanding of how structural conformation dictates macroscopic physicochemical behavior.

Structural Identity and Crystallographic Profile

To manipulate or utilize a molecule effectively, one must first understand its fundamental physical parameters and spatial arrangement. The solid-state stability of 4-Fluoro-4'-nitrochalcone is heavily influenced by its crystal lattice packing, which is stabilized by weak intermolecular interactions such as C–H···O hydrogen bonds and π–π stacking.

Below is a consolidated table of the quantitative physicochemical and crystallographic data for 4-Fluoro-4'-nitrochalcone:

ParameterValueSource
IUPAC Nomenclature (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
CAS Registry Number 2805-53-0
Molecular Formula C15H10FNO3
Molecular Weight 271.24 g/mol
Melting Point 203 – 206 °C
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions a=3.886 Å, b=13.232 Å, c=24.199 Å, β=91.96°

Thermodynamic Stability: Conformational and Electronic Drivers

Isomeric Thermodynamics (E vs. Z)

Chalcones inherently exhibit cis-trans isomerism across the α,β-unsaturated double bond. However, the thermodynamic preference for the (E)-isomer (trans) over the (Z)-isomer (cis) is absolute in standard conditions.

The Causality: In the (Z)-configuration, the spatial proximity of the bulky 4-fluorophenyl and 4-nitrophenyl rings induces severe steric repulsion. To alleviate this clash, the molecule is forced out of planarity. This non-planar geometry disrupts the continuous overlap of p-orbitals across the enone bridge, raising the ground-state energy. Conversely, the (E)-isomer adopts a near-planar conformation, maximizing π-electron delocalization and significantly lowering the overall Gibbs free energy (ΔG).

ThermoStability Z_Isomer Z-Isomer High Energy State (Steric Hindrance) Activation Activation Energy (Ea) Thermal or Photochemical Z_Isomer->Activation Energy Input E_Isomer E-Isomer Global Minimum (Thermodynamically Stable) Activation->E_Isomer Relaxation (ΔG < 0) ICT Intramolecular Charge Transfer (Donor: -F, Acceptor: -NO2) E_Isomer->ICT Electronic Delocalization Crystal Crystal Lattice Stabilization (Monoclinic P21/c) E_Isomer->Crystal Intermolecular Packing

Thermodynamic funnel illustrating the stabilization of the E-isomer and subsequent ICT effects.

Frontier Molecular Orbitals (FMO) and Intramolecular Charge Transfer (ICT)

According to Density Functional Theory (DFT) studies on substituted chalcones , thermodynamic stability is intimately linked to the HOMO-LUMO energy gap. 4-Fluoro-4'-nitrochalcone acts as a highly polarized "push-pull" system.

  • The Pull: The nitro group (-NO2) is a potent electron-withdrawing group via both inductive (-I) and resonance (-R) effects.

  • The Push: While fluorine is highly electronegative (-I), its lone pairs can participate in resonance (+R) within the highly conjugated, electron-deficient system created by the nitro group.

This dynamic facilitates a strong Intramolecular Charge Transfer (ICT) axis. The extended conjugation lowers the HOMO-LUMO gap, rendering the molecule highly stable thermodynamically while enhancing its polarizability—a key requirement for nonlinear optical applications.

Experimental Methodology: Self-Validating Synthesis Protocol

To study the thermodynamic properties of 4-Fluoro-4'-nitrochalcone, one must synthesize it with high geometric purity. The base-catalyzed Claisen-Schmidt condensation is the standard route. The following protocol is designed not just as a set of instructions, but as a self-validating thermodynamic system .

Step-by-Step Workflow & Mechanistic Causality
  • Solvation: Dissolve 10 mmol of 4-nitroacetophenone and 10 mmol of 4-fluorobenzaldehyde in 30 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is chosen as a protic solvent because it stabilizes the charged enolate transition states via hydrogen bonding while maintaining the solubility of the hydrophobic aromatic precursors.

  • Base Catalysis (Kinetic Control): Cool the mixture to 0–5 °C. Add 5 mL of 10% aqueous NaOH dropwise over 15 minutes with vigorous stirring.

    • Causality: Dropwise addition at low temperatures controls the kinetics of enolate generation. It prevents the local concentration of base from spiking, thereby suppressing the self-condensation of 4-nitroacetophenone and directing the nucleophilic attack exclusively toward the highly electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

  • Dehydration (Thermodynamic Control): Remove the ice bath and stir the reaction at room temperature (25 °C) for 3–4 hours.

    • Causality: The initial aldol addition is reversible. By allowing the reaction to warm and proceed for hours, the system gains the thermal energy required to undergo an E1cB dehydration. Because the elimination of water is essentially irreversible under these conditions, the reaction is funneled entirely into the deep thermodynamic well of the (E)-chalcone.

  • Precipitation: Pour the mixture into 100 mL of crushed ice-water and neutralize with dilute HCl (0.1 M) to pH 7.

    • Causality: Neutralization quenches the base catalyst, halting any degradation pathways. The sudden shift in solvent polarity (high aqueous content) forces the highly conjugated, hydrophobic chalcone to precipitate out of solution.

  • Validation (The Trustworthiness Loop): Filter, wash with cold water, and recrystallize from hot ethanol. Validate the product via melting point (Target: 203–206 °C) and 1H-NMR.

    • Causality: Recrystallization exploits the thermodynamic solubility differential between the product and impurities. In 1H-NMR, the α,β-unsaturated vinylic protons must present as a doublet with a coupling constant (J) of 15.0 – 16.0 Hz . This specific J-value is the definitive, self-validating proof that the thermodynamically stable (E)-geometry was exclusively formed.

SynthesisWorkflow Step1 Reactants: 4-Nitroacetophenone + 4-Fluorobenzaldehyde Step2 Solvation in Ethanol (Stirring at 25°C) Step1->Step2 Step3 Base Catalysis (Aqueous NaOH addition) Step2->Step3 Step4 Aldol Intermediate (Kinetic Product) Step3->Step4 Nucleophilic Attack Step5 Dehydration (-H2O) (Thermodynamic Driving Force) Step4->Step5 E1cB Mechanism Step6 Precipitation of (E)-4-Fluoro-4'-nitrochalcone Step5->Step6 Crystallization Step7 Recrystallization & Validation (XRD, NMR, IR) Step6->Step7

Workflow of the base-catalyzed Claisen-Schmidt condensation and thermodynamic validation.

Conclusion

The thermodynamic stability of 4-Fluoro-4'-nitrochalcone is not merely a byproduct of its synthesis; it is the fundamental driving force that dictates its formation, crystalline structure, and electronic properties. By understanding the causality behind steric minimization, extended π-conjugation, and intramolecular charge transfer, researchers can reliably synthesize this compound and leverage its stable (E)-conformation for advanced applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5709024, 4-Fluoro-4'-nitrochalcone." PubChem. Available at:[Link]

  • Wong, Q. A., et al. "Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one." Acta Crystallographica Section E, 2019;75(1):53-57. Available at:[Link]

  • Al-Otaibi, J. S., et al. "Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties." ACS Omega, 2023. Available at:[Link]

Foundational

A Technical Guide to the Preliminary Biological Activity Screening of 4-Fluoro-4'-nitrochalcone

Preamble: The Scientific Premise In the landscape of medicinal chemistry, the chalcone scaffold represents a "privileged structure"—a molecular framework that is consistently found to bind to multiple biological targets,...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Scientific Premise

In the landscape of medicinal chemistry, the chalcone scaffold represents a "privileged structure"—a molecular framework that is consistently found to bind to multiple biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] Chalcones (1,3-diphenyl-2-propen-1-one) are open-chain flavonoids that serve as biosynthetic precursors to all flavonoids in plants.[1][3] Their synthetic accessibility and the ease with which their aromatic rings can be substituted make them an exceptionally fertile ground for drug discovery.[4]

This guide focuses on a specific, rationally designed derivative: 4-Fluoro-4'-nitrochalcone . The rationale for investigating this molecule is twofold:

  • The Nitro Group (-NO₂): The inclusion of a strong electron-withdrawing nitro group can significantly modulate the electronic properties and reactivity of the chalcone core, often enhancing its biological efficacy. Nitrochalcones are recognized as multitarget molecules with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications.[2][5]

  • The Fluoro Group (-F): The strategic placement of a fluorine atom—a bioisostere of hydrogen—is a well-established strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties without drastically altering the molecular size.[6]

This document provides a comprehensive, field-proven framework for conducting a preliminary but rigorous biological activity screening of 4-Fluoro-4'-nitrochalcone, guiding researchers from initial characterization through to a multi-pronged assessment of its therapeutic potential.

Section 1: Foundational Characterization & In Silico Assessment

Before any biological evaluation, the integrity of the test compound must be unequivocally established. Furthermore, a preliminary in silico assessment can preemptively identify potential liabilities, saving significant time and resources.

Synthesis and Purity Verification

4-Fluoro-4'-nitrochalcone is typically synthesized via a Claisen-Schmidt condensation, reacting 4-nitroacetophenone with 4-fluorobenzaldehyde under basic conditions.[7][8] Post-synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. A purity level of >95% is mandatory for all subsequent biological assays to ensure that the observed activity is attributable to the compound of interest and not to impurities.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Fluoro-4'-nitrochalcone is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₀FNO₃[9]
Molecular Weight 271.24 g/mol [9]
IUPAC Name (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[9]
Rationale for In Silico ADMET Profiling

Computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical first-pass filter in modern drug discovery.[10] It allows for the early identification of compounds that may have poor pharmacokinetics (e.g., low gut absorption, rapid metabolism) or potential toxicity issues, allowing research efforts to be focused on more promising candidates.[11][12]

Protocol: In Silico ADMET Prediction using SwissADME
  • Obtain SMILES String: Convert the chemical structure of 4-Fluoro-4'-nitrochalcone into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Submit to Server: Navigate to a public ADMET prediction server (e.g., SwissADME).

  • Analyze Output: Evaluate key parameters for "drug-likeness," focusing on:

    • Lipinski's Rule of Five: A set of criteria to evaluate if a compound has properties that would make it a likely orally active drug.

    • Gastrointestinal (GI) Absorption: Prediction of the compound's ability to be absorbed from the gut.

    • CYP450 Inhibition: Prediction of potential drug-drug interactions by assessing inhibition of key metabolic enzymes like CYP2D6 and CYP3A4.[10]

    • Bioavailability Score: A composite score that predicts the fraction of an administered dose that reaches systemic circulation.

Section 2: The Antimicrobial Screening Cascade

Chalcones have consistently demonstrated potent antimicrobial activities against a wide range of pathogens, making this a primary area of investigation.[13][14][15] The presence of a halogen is often associated with increased antimicrobial potency.[13]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the standard workflow for determining the antimicrobial efficacy of a new chemical entity.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic Primary Screen cluster_mbc Secondary Screen Compound 4-Fluoro-4'-nitrochalcone Stock Solution (DMSO) SerialDilution Serial Dilution of Compound in 96-Well Plate Compound->SerialDilution Media Bacterial/Fungal Growth Media Media->SerialDilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C (24-48h) Inoculation->Incubation MIC_Read Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Read Plating Plate Aliquots from Clear Wells (at and above MIC) onto Agar MIC_Read->Plating Proceed if MIC is determined Incubation2 Incubate Agar Plates at 37°C (24-48h) Plating->Incubation2 MBC_Read Determine MBC/MFC: Lowest concentration with no colony growth Incubation2->MBC_Read

Caption: Workflow for MIC and MBC/MFC determination.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Fluoro-4'-nitrochalcone in sterile DMSO.

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure (in a 96-well microplate):

    • Add 100 µL of broth to wells 1 through 12.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11.

  • Incubation & Data Analysis:

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity (visible growth). A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

Data Presentation: Antimicrobial Activity

Results should be summarized in a clear table.

Test OrganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansYeast
Aspergillus nigerMold

Section 3: The Antioxidant Potential Assessment

The chalcone structure is known to possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[16]

Causality: The Need for Orthogonal Assays

A comprehensive antioxidant profile cannot be determined by a single assay. This is because different assays reflect different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[16] By using two complementary assays, such as DPPH (SET-based) and ABTS (both HAT and SET), a more robust and reliable assessment of the compound's antioxidant capacity can be achieved.

Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow.[17]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in the dark at 4°C.[16]

    • Compound Stock Solution (1 mg/mL): Dissolve 10 mg of 4-Fluoro-4'-nitrochalcone in 10 mL of methanol or DMSO. Prepare serial dilutions from this stock.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the chalcone solution.

    • Add 180 µL of the methanolic DPPH solution to each well.

    • A control well should contain 20 µL of the solvent (methanol/DMSO) and 180 µL of the DPPH solution.

    • A blank well should contain 20 µL of the highest chalcone concentration and 180 µL of methanol (to account for any intrinsic color of the compound).

  • Incubation & Data Analysis:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[16]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox should be used as a positive control.

Data Presentation: Antioxidant Capacity
AssayIC₅₀ (µg/mL) of 4-Fluoro-4'-nitrochalconeIC₅₀ (µg/mL) of Ascorbic Acid (Control)
DPPH Scavenging
ABTS Scavenging

Section 4: The Anticancer Cytotoxicity Survey

The anticancer activity of nitro- and fluoro-substituted chalcones is among their most studied pharmacological properties, often linked to the induction of apoptosis and cell cycle arrest.[2][6][18] A preliminary screen against a panel of human cancer cell lines is the standard first step.

Experimental Workflow: Cell-Based Cytotoxicity Screening

This diagram illustrates the logical flow from initial broad-spectrum screening to more focused mechanistic studies.

Anticancer_Workflow cluster_setup Assay Setup cluster_primary Primary Cytotoxicity Screen cluster_secondary Mechanistic Follow-up (for potent hits) CellLines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Seeding Seed Cells in 96-Well Plates (24h incubation) CellLines->Seeding Treatment Treat with Serial Dilutions of 4-Fluoro-4'-nitrochalcone Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay (Protein Staining) Incubation->SRB_Assay GI50_Calc Calculate GI50 (Concentration for 50% Growth Inhibition) SRB_Assay->GI50_Calc Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) GI50_Calc->Apoptosis If GI50 < 10 µM CellCycle Cell Cycle Analysis (Propidium Iodide Staining) GI50_Calc->CellCycle If GI50 < 10 µM Pathway Target/Pathway Analysis Apoptosis->Pathway CellCycle->Pathway

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity based on the staining of total cellular protein.[19]

  • Cell Culture & Plating:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) under standard conditions (37°C, 5% CO₂).

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Fluoro-4'-nitrochalcone in the culture medium.

    • Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours.

  • SRB Staining and Measurement:

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

    • Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI₅₀ (Growth Inhibition 50), the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeGI₅₀ (µM) of 4-Fluoro-4'-nitrochalconeGI₅₀ (µM) of Doxorubicin (Control)
MCF-7 Breast
HCT116 Colon
A549 Lung
HEK293 (non-cancerous)Embryonic Kidney

Section 5: Integrated Data Synthesis & Future Outlook

The preliminary screening phase generates a foundational dataset that provides the first glimpse into the therapeutic potential of 4-Fluoro-4'-nitrochalcone. The key is to synthesize the results from the antimicrobial, antioxidant, and anticancer assays to build a comprehensive activity profile.

Interpreting the Profile:

  • Potent and Selective?: Did the compound show high potency in one assay (e.g., a low µM GI₅₀ against a cancer cell line) but not others? Selectivity is often a desirable trait.

  • Broad-Spectrum Activity?: Does the compound exhibit moderate activity across all three screening platforms? This could suggest a mechanism of action related to a fundamental cellular process, such as inducing oxidative stress.

  • Correlation of Activities: Is there a link between the observed activities? For example, high antioxidant activity may not always correlate with high anticancer activity, as some anticancer drugs function by inducing reactive oxygen species.[2]

Future Directions: Based on the integrated profile, a decision can be made on the next steps. If the compound shows promising activity in a specific area (e.g., potent and selective anticancer effects), future research should focus on:

  • Lead Optimization: Synthesizing analogues to improve potency and reduce off-target effects.

  • Mechanism of Action Studies: Investigating the specific cellular pathways being modulated, such as apoptosis or cell cycle regulation for an anticancer hit.[18]

  • In Vivo Efficacy: Testing the compound in relevant animal models to assess its effectiveness and safety in a whole-organism context.

This structured, multi-assay approach ensures a robust and efficient preliminary evaluation, providing a solid foundation for the potential development of 4-Fluoro-4'-nitrochalcone as a novel therapeutic agent.

References

A consolidated list of authoritative sources cited throughout this guide.

  • Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. (URL: [Link])

  • Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. FEMS Microbiology Letters, Oxford Academic. (URL: [Link])

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, MDPI. (URL: [Link])

  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research. (URL: [Link])

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology. (URL: [Link])

  • Nitrochalcones: Pharmacological Activities and Therapeutic Potential. ResearchGate. (URL: [Link])

  • Nitrochalcones: Pharmacological Activities and Therapeutic Potential. Pharmaceuticals, MDPI. (URL: [Link])

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, MDPI. (URL: [Link])

  • In vitro evaluation of newly developed chalcone analogues in human cancer cells. PubMed. (URL: [Link])

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Cancers, MDPI. (URL: [Link])

  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. (URL: [Link])

  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. ResearchGate. (URL: [Link])

  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega. (URL: [Link])

  • Design, Synthesis, and In Vitro Anticancer Evaluation of Thiazole-Based Chalcones Linked to Sulfanilamide as Tumor-Associated Carbonic Anhydrase IX and XII Inhibitors. Journal of Medicinal Chemistry, ACS Publications. (URL: [Link])

  • The antioxidant activity of some curcuminoids and chalcones. PubMed Central. (URL: [Link])

  • Colour Reactions of Chalcones and Their Mechanism (A Review). Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Oriental Journal of Chemistry. (URL: [Link])

  • 4-Fluoro-4'-nitrochalcone. PubChem, NIH. (URL: [Link])

  • Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. ResearchGate. (URL: [Link])

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. (URL: [Link])

  • ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. ResearchGate. (URL: [Link])

  • 4-fluoro/4-chloro chalcone. ResearchGate. (URL: [Link])

  • Synthesis of Nitrochalcones. Scribd. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica. (URL: [Link])

  • In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology. (URL: [Link])

  • ADMET study, spectroscopic characterization and effect of synthetic nitro chalcone in combination with Norfloxacin, Ciprofloxacin and Ethidium Bromide against Staphylococcus aureus efflux pumps. ResearchGate. (URL: [Link])

  • ADMET study, spectroscopic characterization and effect of synthetic nitro chalcone in combination with norfloxacin, ciprofloxacin, and ethidium bromide against Staphylococcus aureus efflux pumps. PubMed. (URL: [Link])

  • 4-FLUORO-4'-NITROCHALCONE — Chemical Substance Information. NextSDS. (URL: [Link])

  • ADMET study, spectroscopic characterization and effect of synthetic nitro chalcone in combination with norfloxacin, ciprofloxacin, and. Faculdade Cecape. (URL: [Link])

  • biological activities and novel applications of chalcones. SciELO. (URL: [Link])

Sources

Exploratory

Pharmacokinetic Profiling of 4-Fluoro-4'-nitrochalcone Derivatives: A Comprehensive Technical Guide for Preclinical Development

Executive Summary & Structural Rationale The development of targeted therapeutics requires a rigorous understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Chalcone deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics requires a rigorous understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Chalcone derivatives, characterized by their α,β-unsaturated carbonyl system, have emerged as potent scaffolds for oncology and infectious diseases. Specifically, 4-Fluoro-4'-nitrochalcone (IUPAC: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one)[1] is engineered to exploit distinct electronic and steric properties:

  • Metabolic Stability (Causality): The substitution of a fluorine atom at the para-position of the A-ring blocks rapid Phase I cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's biological half-life.

  • Target Affinity (Causality): The strongly electron-withdrawing nitro group at the 4'-position enhances the electrophilicity of the Michael acceptor core. This facilitates robust interactions with nucleophilic residues (e.g., Lys275, Asp385) in target enzymes such as Lyn Tyrosine Kinase, which is critically implicated in Triple-Negative Breast Cancer (TNBC)[2].

This whitepaper outlines the authoritative, self-validating experimental workflows required to profile the pharmacokinetics of 4-Fluoro-4'-nitrochalcone derivatives, bridging in silico predictions with in vivo bioanalysis.

Physicochemical Properties & In Silico ADMET

Before initiating resource-intensive in vitro assays, in silico profiling is utilized to ensure the candidate adheres to drug-likeness parameters (e.g., Lipinski’s Rule of Five). Recent computational pipelines demonstrate that optimized chalcone derivatives exhibit high gastrointestinal absorption and favorable blood-brain barrier (BBB) permeability[3].

Table 1: Key Physicochemical Properties of 4-Fluoro-4'-nitrochalcone

ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 271.24 g/mol [1]Optimal for passive transcellular diffusion (< 500 Da).
Topological Polar Surface Area (TPSA) 62.9 Ų[1]Excellent oral bioavailability and potential BBB penetration (< 90 Ų).
Predicted LogP (Consensus) ~3.5Favorable lipophilicity for membrane partitioning without excessive tissue retention.
H-Bond Donors / Acceptors 0 / 4Low desolvation energy penalty during membrane transit.
Toxicity Profile (LD50) Predicted > 2000 mg/kg[2]High preclinical safety margin; low predicted hepatotoxicity.

Experimental ADME Workflow

The transition from computational models to in vivo reality requires a structured, sequential workflow. The diagram below illustrates the critical path for pharmacokinetic validation.

PK_Workflow Start 4-Fluoro-4'-nitrochalcone Synthesis & QC InSilico In Silico ADMET (SwissADME, ProTox-II) Start->InSilico Structural Input InVitro In Vitro Profiling (Caco-2, Rat Liver Microsomes) InSilico->InVitro Favorable Profile (TPSA < 90 Ų) InVivo In Vivo PK (SD Rats) IV & PO Administration InVitro->InVivo High Papp Low Efflux Ratio Bioanalysis LC-MS/MS Bioanalysis (Self-Validating Quantification) InVivo->Bioanalysis Plasma Sampling (0 - 24 h) Data PK Parameter Calculation (WinNonlin: Cmax, AUC, F%) Bioanalysis->Data Validated Concentrations

Fig 1: Sequential pharmacokinetic profiling workflow for chalcone derivatives.

In Vitro Profiling: Self-Validating Protocols

To ensure data integrity, every in vitro assay must operate as a self-validating system, incorporating internal controls that immediately flag experimental failure.

Protocol A: Caco-2 Bi-directional Permeability Assay

Objective: Assess intestinal absorption and identify P-glycoprotein (P-gp) mediated efflux. Causality: Caco-2 human colon carcinoma cells spontaneously differentiate to form polarized monolayers with tight junctions and apical brush borders, accurately mimicking human intestinal epithelium.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure full polarization.

  • System Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² proceed. Co-incubate with Lucifer Yellow (a paracellular marker); fluorescence detection must show < 1% permeability, validating monolayer integrity.

  • Dosing: Prepare 10 µM of 4-Fluoro-4'-nitrochalcone in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and Basolateral (B) chamber for B-to-A transport.

  • Efflux Validation: Run a parallel set containing 50 µM Verapamil (a known P-gp inhibitor). If the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) drops significantly in the presence of Verapamil, the compound is confirmed as a P-gp substrate.

  • Sampling & Analysis: Extract 50 µL aliquots at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

Protocol B: Hepatic Microsomal Stability

Objective: Determine intrinsic clearance ( CLint​ ) and Phase I metabolic stability. Causality: The liver is the primary site of xenobiotic metabolism. Rat Liver Microsomes (RLM) provide a concentrated pool of CYP450 enzymes to evaluate the protective effect of the para-fluoro substitution.

Step-by-Step Methodology:

  • Incubation Mixture: Combine RLM (0.5 mg/mL protein), 4-Fluoro-4'-nitrochalcone (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Control Systems (Self-Validation Step):

    • Negative Control: Omit NADPH. Any compound depletion here indicates chemical instability in the buffer, not enzymatic metabolism.

    • Positive Control: Incubate Testosterone (CYP3A4 substrate) in a parallel vial to confirm microsomal enzymatic viability.

  • Reaction Initiation: Add NADPH (1 mM final concentration) after a 5-minute pre-incubation at 37°C.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold methanol containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

In Vivo Pharmacokinetics & Bioanalysis

Preclinical studies on related chalcone scaffolds (e.g., cardamonin) indicate they can possess high clearance, short mean residence times, and moderate plasma protein binding (<50%)[4]. To accurately profile 4-Fluoro-4'-nitrochalcone, a robust in vivo study in Sprague-Dawley (SD) rats is required.

Protocol C: LC-MS/MS Bioanalysis in Rat Plasma

Objective: Quantify plasma concentrations to calculate Cmax​ , AUC0−∞​ , Vd​ , CL , and absolute bioavailability ( F% ). Causality: Utilizing positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity for the nitrochalcone core, filtering out endogenous plasma lipids.

Step-by-Step Methodology:

  • Animal Dosing: Fast SD rats for 12 hours. Administer 4-Fluoro-4'-nitrochalcone via Intravenous (IV) tail vein injection (5 mg/kg, formulated in 5% DMSO/95% PEG400) and Oral (PO) gavage (20 mg/kg, formulated in 0.5% CMC-Na).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into heparinized tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Centrifuge immediately to harvest plasma.

  • Sample Preparation (Self-Validation Step): Add 10 µL of SIL-IS to 50 µL of plasma. The IS perfectly co-elutes with the analyte, ensuring that any matrix-induced ion suppression in the mass spectrometer is mathematically normalized. Extract using 150 µL of Acetonitrile (Protein Precipitation).

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water (promotes protonation for ESI+). Mobile phase B: Acetonitrile. Run a 3-minute gradient.

  • Data Acceptance: The analytical run is only valid if the calibration curve R2>0.99 and Quality Control (QC) samples (Low, Mid, High) deviate by ≤15% from their nominal concentrations.

Table 2: Representative In Vivo PK Parameters (Rat Model) (Values represent typical expectations for optimized fluorinated chalcones based on structural class behavior[4])

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax​ (ng/mL) 4,200 ± 4501,850 ± 310
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 6,800 ± 62012,240 ± 1,100
t1/2​ (h) 2.1 ± 0.32.8 ± 0.4
Clearance ( CL ) 0.73 L/h/kgN/A
Bioavailability ( F% ) 100% ~45%

Mechanistic Pathway: Target Engagement

Once systemic circulation is achieved, 4-Fluoro-4'-nitrochalcone derivatives exert their pharmacological effect. Recent in silico and in vitro studies highlight chalcones as potent inhibitors of Lyn Tyrosine Kinase, effectively disrupting downstream signaling pathways essential for cancer cell survival in TNBC[2].

Lyn_Pathway Chalcone 4-Fluoro-4'-nitrochalcone Derivatives Lyn Lyn Tyrosine Kinase (Overexpressed in TNBC) Chalcone->Lyn Inhibits (Competitive) PI3K PI3K / Akt Pathway Lyn->PI3K Activates MAPK MAPK / ERK Pathway Lyn->MAPK Activates Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Inhibits

Fig 2: Mechanism of action for chalcone derivatives inhibiting Lyn Tyrosine Kinase in TNBC.

Conclusion

The pharmacokinetic profiling of 4-Fluoro-4'-nitrochalcone derivatives requires a meticulously designed, self-validating experimental cascade. By leveraging the metabolic stability imparted by the para-fluoro substitution and the target affinity driven by the nitro-substituted Michael acceptor, researchers can optimize this scaffold for high oral bioavailability and potent kinase inhibition. Strict adherence to the in vitro and in vivo protocols outlined in this guide ensures the generation of high-fidelity, regulatory-compliant preclinical data.

References

  • [2] Novel Chalcone Derivatives as Potent Lyn Tyrosine Kinase Inhibitors: A Promising In-Silico Approach for Targeted Therapy in Triple-Negative Breast Cancer | Source: MDPI | URL:

  • [3] Multistep In Silico Pipeline for Targeting FimH Adhesin with Chalcones as Anti-Adhesion Therapeutics | Source: Bentham Science Publishers | URL:

  • [1] 4-Fluoro-4'-nitrochalcone | C15H10FNO3 | CID 5709024 | Source: PubChem - NIH | URL:

  • [4] Preclinical pharmacokinetics and ADME charcterization of a novel anticancer chalcone, cardamonin | Source: ResearchGate | URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Green Synthesis of 4-Fluoro-4'-nitrochalcone Under Solvent-Free Conditions

Introduction: The Significance of Chalcones and the Imperative of Green Synthesis Chalcones, characterized by their open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chalcones and the Imperative of Green Synthesis

Chalcones, characterized by their open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of a wide array of flavonoids and isoflavonoids.[1][2] The inherent reactivity of the enone functionality makes them versatile precursors for the synthesis of various heterocyclic compounds of significant physiological importance.[3] Specifically, 4-Fluoro-4'-nitrochalcone has garnered considerable attention within the medicinal chemistry community due to its potential as an anticancer, anti-inflammatory, and antimicrobial agent.[4][5] The presence of the fluorine atom and the nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[4][6]

Traditionally, the synthesis of chalcones is achieved through the Claisen-Schmidt condensation, which often relies on the use of volatile organic solvents and strong acids or bases, leading to environmental concerns and challenges in product purification.[7][8] In alignment with the principles of green chemistry, there is a growing emphasis on developing environmentally benign and energy-efficient synthetic routes.[2][9] This application note details two robust, solvent-free protocols for the synthesis of 4-Fluoro-4'-nitrochalcone: a microwave-assisted method and a mechanochemical (grindstone) method. These approaches offer significant advantages, including reduced reaction times, higher yields, minimized waste, and operational simplicity.[10][11][12][13]

Core Principles of Solvent-Free Chalcone Synthesis

The featured solvent-free methods capitalize on alternative energy inputs to drive the Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-nitrobenzaldehyde.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to directly and efficiently heat the reaction mixture.[10][14] Unlike conventional heating, which relies on conduction and convection, microwaves interact directly with polar molecules, leading to rapid and uniform heating throughout the reaction medium. This accelerated energy transfer often results in dramatically shorter reaction times and cleaner reaction profiles with fewer side products.[10][14][15] The absence of a solvent not only simplifies the work-up procedure but also enhances the reaction rate by increasing the concentration of the reactants.

Mechanochemical Synthesis (Grindstone Chemistry): This method involves the use of mechanical force, typically through grinding in a mortar and pestle or a ball mill, to initiate and sustain a chemical reaction in the solid state.[3][9] The energy input from grinding can lead to the formation of eutectic melts or highly reactive interfaces between the solid reactants, facilitating the reaction without the need for a solvent. This technique is exceptionally environmentally friendly, often requiring minimal energy input and generating virtually no solvent waste.[3][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 4-Fluoro-4'-nitrochalcone

This protocol leverages the efficiency of microwave irradiation to achieve a rapid and high-yield synthesis.

Materials:

  • 4-Fluoroacetophenone

  • 4-Nitrobenzaldehyde

  • Solid Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)[14]

  • Mortar and Pestle

  • Microwave Synthesis Reactor

  • Ethanol (for recrystallization)

  • Silica gel for Thin Layer Chromatography (TLC)

  • Hexane and Ethyl Acetate (for TLC mobile phase)

Step-by-Step Methodology:

  • Reactant Preparation: In a clean and dry mortar, add equimolar amounts of 4-fluoroacetophenone and 4-nitrobenzaldehyde.

  • Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (approximately 0.2 equivalents).

  • Homogenization: Gently grind the mixture with a pestle for 1-2 minutes until a homogeneous paste is formed.

  • Microwave Irradiation: Transfer the reaction mixture to a suitable vessel for the microwave reactor. Irradiate the mixture at a power of 90-300 W for a period of 1-5 minutes.[16] The optimal time and power should be determined by monitoring the reaction progress using TLC (Hexane:Ethyl Acetate 8:2 v/v).

  • Work-up: After completion of the reaction (indicated by the disappearance of the starting materials on the TLC plate), allow the reaction mixture to cool to room temperature.

  • Purification: Add cold water to the reaction vessel and stir. The solid product will precipitate. Filter the crude product and wash it with cold water to remove the catalyst.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure, crystalline 4-Fluoro-4'-nitrochalcone.

  • Characterization: Dry the purified product and characterize it using appropriate analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Solid NaOH/K2CO3: The use of a solid base is crucial for the solvent-free approach, providing the necessary catalytic activity for the condensation reaction without introducing a liquid phase.[14][17]

  • Microwave Irradiation: This choice is predicated on the desire for a rapid and efficient reaction. The direct heating of the reactants significantly accelerates the rate of the Claisen-Schmidt condensation.[10]

Protocol 2: Mechanochemical (Grindstone) Synthesis of 4-Fluoro-4'-nitrochalcone

This protocol exemplifies a simple, energy-efficient, and environmentally benign approach to chalcone synthesis.[3][9]

Materials:

  • 4-Fluoroacetophenone

  • 4-Nitrobenzaldehyde

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and Pestle

  • Cold Water

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reactant Mixture: In a mortar, combine equimolar quantities of 4-fluoroacetophenone and 4-nitrobenzaldehyde.

  • Grinding: Grind the mixture with a pestle for approximately 5-10 minutes. The mixture may become a paste or a semi-solid.

  • Catalyst Addition: Add solid sodium hydroxide (approximately 0.5-1 equivalent) to the mixture.

  • Continued Grinding: Continue grinding the mixture vigorously for another 10-20 minutes. The progress of the reaction can be monitored by a change in color and consistency, and confirmed by TLC.

  • Work-up: Upon completion, add cold water to the mortar and triturate the solid product.

  • Isolation: Filter the solid product and wash it thoroughly with cold water to remove the inorganic base.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-Fluoro-4'-nitrochalcone.

  • Characterization: Dry the final product and confirm its identity and purity through spectroscopic analysis.

Causality Behind Experimental Choices:

  • Grinding: The mechanical energy provided by grinding facilitates intimate contact between the reactant molecules in the solid state, overcoming the activation energy barrier for the reaction.

  • Solid NaOH: The solid base acts as a catalyst, promoting the deprotonation of the acetophenone to form the enolate ion, which is a key step in the Claisen-Schmidt condensation mechanism.[17]

Workflow and Data Presentation

General Workflow for Green Synthesis of 4-Fluoro-4'-nitrochalcone

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_methods Solvent-Free Methods R1 4-Fluoroacetophenone M1 Microwave Irradiation R1->M1 M2 Mechanochemical Grinding R1->M2 R2 4-Nitrobenzaldehyde R2->M1 R2->M2 C1 Solid Base (e.g., NaOH) C1->M1 C1->M2 P1 Crude 4-Fluoro-4'-nitrochalcone M1->P1 M2->P1 P2 Purified 4-Fluoro-4'-nitrochalcone P1->P2 Recrystallization

Sources

Application

Application Note: Synthesis, Mechanistic Insights, and Protocols for Pyrazoline Derivation from 4-Fluoro-4'-nitrochalcone

Introduction & Scientific Rationale The pyrazoline scaffold—a five-membered nitrogen-containing heterocycle—is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazoline scaffold—a five-membered nitrogen-containing heterocycle—is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. The synthesis of these derivatives frequently utilizes α,β-unsaturated ketones (chalcones) as versatile, highly reactive precursors[2].

In this application note, we detail the use of 4-Fluoro-4'-nitrochalcone as a specialized precursor. The strategic placement of a fluorine atom and a nitro group on opposing aromatic rings creates a powerful "push-pull" electronic system that dictates the molecule's reactivity and downstream pharmacological profile:

  • The Fluorine Effect : Fluorine substitution enhances the molecule's lipophilicity (log P) and metabolic stability. Its high electronegativity modulates the pKa of adjacent groups, a critical factor in optimizing target-binding interactions in drug design[3].

  • The Nitro Effect : The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the enone's β-carbon. This electronic biasing accelerates the initial nucleophilic attack by hydrazine during the Michael addition phase of pyrazoline formation[4].

Mechanistic Pathway

The conversion of 4-Fluoro-4'-nitrochalcone to a pyrazoline derivative is a two-stage cascade reaction:

  • Nucleophilic Michael Addition : The nucleophilic nitrogen of hydrazine hydrate attacks the highly electrophilic β-carbon of the chalcone. The nitro group on the adjacent phenyl ring stabilizes the resulting enolate intermediate via inductive and resonance effects.

  • Intramolecular Cyclocondensation : The secondary amino group of the intermediate hydrazone attacks the protonated carbonyl carbon. Subsequent dehydration yields the closed 4,5-dihydro-1H-pyrazole ring[5].

Mechanism A 4-Fluoroacetophenone + 4-Nitrobenzaldehyde B Claisen-Schmidt Condensation (NaOH / EtOH) A->B C 4-Fluoro-4'-nitrochalcone B->C Aldol & Dehydration E Nucleophilic Michael Addition C->E D Hydrazine Hydrate + Glacial Acetic Acid D->E F Intramolecular Cyclocondensation E->F Hydrazone Intermediate G Fluorinated Pyrazoline (Target Compound) F->G -H2O

Caption: Workflow and mechanistic pathway for the synthesis of fluorinated pyrazolines.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-4'-nitrochalcone (Precursor)

Objective : Base-catalyzed Claisen-Schmidt condensation to yield the α,β-unsaturated ketone[1].

Materials :

  • 4-Fluoroacetophenone (1.0 eq, 10 mmol)

  • 4-Nitrobenzaldehyde (1.0 eq, 10 mmol)

  • Sodium Hydroxide (NaOH) 30% aqueous solution

  • Absolute Ethanol

Step-by-Step Methodology :

  • Dissolution : In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and 4-fluoroacetophenone (1.38 g, 10 mmol) in 20 mL of absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that readily dissolves both aromatic precursors while remaining miscible with the aqueous base.

  • Catalyst Addition : Place the flask in an ice bath to maintain the temperature between 0–5°C. Add 2 mL of 30% aqueous NaOH dropwise over 10 minutes with continuous magnetic stirring.

    • Causality: Because 4-nitrobenzaldehyde lacks alpha-protons, it is highly susceptible to the Cannizzaro disproportionation reaction under basic conditions. Keeping the system cold initially prevents this unwanted side reaction.

  • Reaction Propagation : Remove the ice bath and stir the mixture at room temperature for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase[4].

  • Isolation (Self-Validating Step) : Pour the mixture into 100 mL of ice-cold distilled water and neutralize with 10% HCl. The sudden shift in solvent polarity and pH will force the hydrophobic chalcone to crash out of solution, precipitating as a distinct pale yellow solid.

  • Purification : Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Protocol B: Cyclocondensation to Pyrazoline

Objective : Acid-catalyzed cyclization of the chalcone into 3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole[5].

Materials :

  • 4-Fluoro-4'-nitrochalcone (1.0 eq, 5 mmol)

  • Hydrazine Hydrate (80% solution) (2.5 eq, 12.5 mmol)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol

Step-by-Step Methodology :

  • Preparation : Suspend 4-Fluoro-4'-nitrochalcone (1.35 g, 5 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask equipped with a reflux condenser[1].

  • Reagent Addition : Add hydrazine hydrate (0.6 mL, ~12.5 mmol) dropwise, followed by 5-8 drops of glacial acetic acid.

    • Causality: Glacial acetic acid protonates the carbonyl oxygen of the chalcone. This significantly enhances the electrophilicity of the β-carbon, thereby facilitating the nucleophilic attack by the less sterically hindered nitrogen of hydrazine[2].

  • Reflux : Heat the mixture to reflux (80°C) for 6–8 hours.

    • Self-Validating Step: As the reaction progresses, the mixture will transition from a pale yellow suspension to a deep orange/brown homogeneous solution, visually indicating the successful closure of the pyrazoline ring.

  • Monitoring : Verify completion via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active chalcone spot confirms full conversion.

  • Workup : Cool the mixture to room temperature and pour it over 100 g of crushed ice. The thermal shock and highly aqueous environment force the pyrazoline to precipitate[4].

  • Purification : Filter the crude solid, wash with ice-cold water, and recrystallize from ethanol to yield pure microcrystals.

Quantitative Data & Yield Optimization

The choice of solvent and catalyst heavily influences the cyclocondensation efficiency. Table 1 summarizes the optimization parameters for the synthesis of the fluorinated pyrazoline derivative based on established literature protocols.

Table 1: Optimization of Reaction Conditions for Pyrazoline Synthesis

SolventCatalystTemp (°C)Time (h)Yield (%)Observation / Causality
EthanolNone80 (Reflux)24< 20%Poor electrophilic activation of the chalcone; sluggish kinetics.
EthanolNaOH (10%)80 (Reflux)1255%Base-catalyzed Michael addition; prone to degradation and side reactions.
EthanolGlacial Acetic Acid80 (Reflux)682%Optimal protonation of carbonyl; clean conversion to 1H-pyrazoline[5].
Acetic AcidGlacial Acetic Acid118 (Reflux)488%Faster reaction, but yields the N-acetyl pyrazoline derivative[4].
PEG-400NaOH (20%)50175%Green chemistry alternative; enhanced solubility accelerates reaction[6].

Note: Yields are based on isolated, recrystallized products. Refluxing in pure acetic acid leads to N-acetylation of the pyrazoline ring, which may be desirable depending on the target pharmacophore's required binding profile.

References

  • Synthesis and structural characterization of novel pyrazoline derivatives Source: DergiPark URL:[Link]

  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained Source: ResearchGate URL:[Link]

  • Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents Source: Egyptian Pharmaceutical Journal (via WHO) URL:[Link]

  • New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents Source: Thai Journal of Pharmaceutical Sciences URL:[Link]

Sources

Method

Application Note: Protocol for Evaluating the Dual-Axis Antioxidant Properties of 4-Fluoro-4'-nitrochalcone

Mechanistic Rationale & Experimental Design 4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0), chemically known as 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[1], presents a unique analytical challenge in antioxidant dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Experimental Design

4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0), chemically known as 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[1], presents a unique analytical challenge in antioxidant drug development. Traditional antioxidant screening heavily relies on Hydrogen Atom Transfer (HAT) assays (e.g., DPPH), which favor compounds with phenolic hydroxyl groups. Because 4-Fluoro-4'-nitrochalcone lacks these hydroxyls, it frequently yields false-negative or exceptionally weak results in standard direct-scavenging assays[2].

However, dismissing this compound based solely on DPPH results is a critical error. The presence of strongly electron-withdrawing groups (fluorine at the 4-position and a nitro group at the 4'-position) significantly enhances the electrophilicity of the α,β -unsaturated carbonyl moiety. This structural feature makes the compound an exceptionally potent Michael acceptor , capable of covalently modifying the cysteine sensors of Keap1, thereby unleashing the Nrf2-driven endogenous antioxidant response.

To accurately evaluate the antioxidant properties of 4-Fluoro-4'-nitrochalcone, a self-validating, dual-axis experimental workflow is required: evaluating both direct chemical protection (lipid peroxidation/ABTS) and indirect cellular defense (Nrf2/ARE pathway activation).

Workflow A 4-Fluoro-4'-nitrochalcone Preparation & Dilution B Direct Scavenging (DPPH / ABTS Assays) A->B C Lipid Protection (TBARS Assay) A->C D Intracellular ROS (DCFDA Cellular Assay) A->D E Molecular Target (Nrf2/HO-1 Activation) D->E

Experimental workflow for evaluating the dual-axis antioxidant properties of chalcone derivatives.

Part I: Direct Chemical Scavenging & Lipid Protection

While DPPH is the industry standard, Single Electron Transfer (SET) mechanisms are better captured by the ABTS assay, which often shows higher sensitivity for non-hydroxylated chalcones[3]. Furthermore, the lipophilic nature of 4-Fluoro-4'-nitrochalcone allows it to partition into lipid bilayers, offering protection against lipid peroxidation even in the absence of strong radical scavenging[2].

Protocol 2.1: ABTS & DPPH Radical Scavenging Assays

Causality: We run both assays to profile the compound's SET vs. HAT capabilities. ABTS is expected to show higher sensitivity than DPPH for this specific fluorinated/nitro derivative[3].

Reagent Preparation:

  • DPPH Stock: Dissolve 3.94 mg of DPPH in 100 mL of methanol (0.1 mM). Store at 4°C in the dark[4].

  • ABTS Stock: Dissolve 38.4 mg of ABTS in 10 mL deionized water (7 mM). Add 6.6 mg of potassium persulfate (2.45 mM). Incubate in the dark at room temperature for 12–16 hours to generate the ABTS•+ radical cation[4].

  • Compound Dilution: Prepare serial dilutions of 4-Fluoro-4'-nitrochalcone (10, 25, 50, 100, 200 µg/mL) in DMSO[4].

Assay Procedure:

  • In a 96-well microplate, add 10 µL of the chalcone dilutions (or DMSO for blank) to respective wells.

  • For DPPH: Add 190 µL of DPPH working solution. Incubate in the dark for 30 minutes. Measure absorbance at 517 nm[4].

  • For ABTS: Dilute the ABTS•+ stock with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 190 µL of this working solution to the wells. Incubate in the dark for 6 minutes. Measure absorbance at 734 nm[4].

  • Calculation: % Inhibition=[(Ablank​−Asample​)/Ablank​]×100 .

Protocol 2.2: Lipid Peroxidation (TBARS Assay)

Causality: This assay evaluates the compound's ability to protect biological membranes from Fe2+/EDTA-induced oxidative damage, a highly physiologically relevant metric for lipophilic chalcones[2].

Assay Procedure:

  • Prepare a reaction mixture containing rat tissue homogenate (e.g., brain or liver), 50 µM Fe2+/EDTA, and varying concentrations of 4-Fluoro-4'-nitrochalcone (1–100 µM).

  • Incubate the mixture at 37°C for 1 hour to induce lipid peroxidation.

  • Add 1 mL of Thiobarbituric Acid (TBA) reagent (0.8% TBA in 20% Trichloroacetic acid/HCl).

  • Heat the tubes in a water bath at 80°C for 15 minutes to form the pink MDA-TBA complex[3].

  • Centrifuge at 10,000 RPM for 10 minutes. Measure the absorbance of the supernatant at 535 nm[3].

Part II: Cellular & Molecular Antioxidant Assays (Nrf2/ARE Axis)

The primary antioxidant mechanism of 4-Fluoro-4'-nitrochalcone is the indirect activation of phase II detoxification enzymes. The electron-deficient β -carbon of the chalcone undergoes a Michael addition with the sulfhydryl groups of Keap1, preventing the ubiquitination and degradation of Nrf2.

Nrf2Pathway Chalcone 4-Fluoro-4'-nitrochalcone (Michael Acceptor) Keap1 Keap1 (Cys-SH) Chalcone->Keap1 Alkylates Cysteines Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Basal Degradation Keap1->Nrf2_Cyt Releases Nrf2 Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocates ARE Antioxidant Response Element Nrf2_Nuc->ARE Binds Enzymes HO-1, NQO1 (Antioxidant Defense) ARE->Enzymes Transcription

Mechanism of Nrf2 activation via Keap1 cysteine alkylation by the chalcone Michael acceptor.

Protocol 3.1: Intracellular ROS Scavenging (DCFDA Assay)
  • Seed human lung epithelial cells (e.g., Beas-2B) in a 96-well black clear-bottom plate at 1×104 cells/well.

  • Pre-treat cells with 4-Fluoro-4'-nitrochalcone (1, 5, and 10 µM) for 12 hours.

  • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.

  • Induce oxidative stress by adding 100 µM H₂O₂ for 1 hour.

  • Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) to quantify intracellular ROS reduction.

Protocol 3.2: Nrf2 and HO-1 Activation (Western Blot)
  • Treat Beas-2B cells with 5 µM of the chalcone for 6 hours (for Nrf2 translocation) or 24 hours (for HO-1/NQO1 expression).

  • Extract nuclear and cytosolic fractions using a commercial nuclear extraction kit.

  • Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against Nrf2, HO-1, NQO1, and loading controls (Lamin B1 for nuclear, β -actin for cytosolic).

  • Visualize using ECL substrate. A successful assay will show a dose-dependent accumulation of Nrf2 in the nuclear fraction and subsequent upregulation of HO-1.

Data Presentation & Expected Outcomes

To ensure robust data interpretation, quantitative results should be structured to differentiate between direct chemical scavenging and biological pathway activation. Below is a reference matrix of expected behavioral profiles for highly electrophilic, non-hydroxylated chalcones like 4-Fluoro-4'-nitrochalcone.

Assay TypeTarget / MechanismExpected Profile (IC50 / Fold Change)Interpretation
DPPH Assay Hydrogen Atom Transfer (HAT) (Weak/No Activity)Lack of phenolic -OH prevents efficient DPPH radical reduction[2].
ABTS Assay Single Electron Transfer (SET) (Moderate)SET mechanism is moderately supported by the conjugated system[3].
TBARS Assay Lipid Peroxidation Inhibition (Strong)High lipophilicity allows membrane partitioning and protection against lipid damage[2].
DCFDA Assay Intracellular ROS ReductionSignificant reduction at Strong intracellular antioxidant effect, primarily driven by downstream enzyme induction.
Western Blot Nrf2 Nuclear Translocation 3x to 5x Fold IncreaseElectron-withdrawing F and NO₂ groups create a potent Michael acceptor, strongly activating Nrf2.

References

  • International Journal of Computer Engineering and Applications (IJCEA). "Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols." IJCEA.[Link]

  • Research, Society and Development. "Evaluation of chalcones derivatives in lipid peroxidation reduction induced by Fe2+/EDTA in vitro." RSD Journal, 2023.[Link]

  • Kumar, V., et al. "Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells." Journal of Medicinal Chemistry, 2011 (Published in PMC).[Link]

Sources

Application

Application and Protocol Guide for the Crystallization of 4-Fluoro-4'-nitrochalcone

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Solvent Selection in Crystallization The isolation and purification of active pharmaceutical ingredients (APIs) and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection in Crystallization

The isolation and purification of active pharmaceutical ingredients (APIs) and other high-purity organic compounds are critically dependent on effective crystallization. The choice of solvent is arguably the most influential factor in a successful crystallization process, dictating not only the yield and purity of the crystalline product but also its polymorphic form, crystal habit, and ultimately, its physicochemical properties such as solubility and bioavailability. This guide provides a comprehensive overview and detailed protocols for the strategic selection of solvents for the crystallization of 4-Fluoro-4'-nitrochalcone (C₁₅H₁₀FNO₃), a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the underlying principles of solute-solvent interactions and furnishes a systematic approach to solvent screening, empowering researchers to make informed decisions tailored to this specific chalcone derivative.

Physicochemical Profile of 4-Fluoro-4'-nitrochalcone

A foundational understanding of the target molecule's properties is paramount before embarking on solvent selection.

PropertyValueSource
Molecular Formula C₁₅H₁₀FNO₃[1]
Molecular Weight 271.24 g/mol [1]
Structure (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[1]
Known Crystal Structure Yes[2]

The presence of a nitro group and a fluorine atom, alongside the conjugated enone system, imparts a significant dipole moment to the molecule, suggesting moderate to high polarity. This polarity is a key determinant in its solubility behavior.

Theoretical Framework for Solvent Selection

The age-old adage "like dissolves like" provides a useful, albeit simplistic, starting point. A more nuanced approach considers the specific intermolecular forces at play. For 4-Fluoro-4'-nitrochalcone, these include:

  • Van der Waals forces: Present in all molecules.

  • Dipole-dipole interactions: Due to the polar nitro and carbonyl groups.

  • π-π stacking: Arising from the aromatic rings.

An ideal crystallization solvent should exhibit favorable interactions with the solute at elevated temperatures to ensure complete dissolution, but these interactions should weaken sufficiently upon cooling to allow for the controlled precipitation of the solute from a supersaturated solution.

Advanced Solvent Selection: Hansen Solubility Parameters (HSP)

A more sophisticated and quantitative method for predicting solvent compatibility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of three HSP values (δd, δp, δh), which can be plotted as a point in "Hansen space". The principle is that solvents with HSP values close to those of the solute are more likely to be good solvents. The distance (Ra) between the HSP coordinates of the solute and the solvent in Hansen space can be calculated using the following equation:

Ra=4(δd,solute​−δd,solvent​)2+(δp,solute​−δp,solvent​)2+(δh,solute​−δh,solvent​)2​

A smaller Ra value indicates a higher likelihood of good solubility.

The HSP for 4-Fluoro-4'-nitrochalcone can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups. Software such as HSPiP can facilitate this calculation.[3][4] Based on its structure, the estimated HSP values are presented below.

ParameterEstimated Value (MPa⁰·⁵)
δd (Dispersion) 19.5
δp (Polar) 9.8
δh (Hydrogen Bonding) 5.5

The following table provides the HSP values for a selection of common laboratory solvents.

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
Acetone15.510.47.0
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Dichloromethane17.07.37.1
Methanol15.112.322.3
Hexane14.90.00.0
Water15.516.042.3

By calculating the Ra value between 4-Fluoro-4'-nitrochalcone and these solvents, a ranked list of potential solvents can be generated, providing a rational basis for experimental screening.

Experimental Protocol for Solvent Screening and Solubility Determination

While theoretical predictions are invaluable, empirical determination of solubility is essential. The following protocol outlines a systematic approach to screen for suitable crystallization solvents.

Materials and Equipment
  • 4-Fluoro-4'-nitrochalcone (purified)

  • A range of candidate solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)

  • Small-scale vials with screw caps

  • Heating and stirring plate

  • Thermometer or temperature probe

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Workflow for Solvent Screening and Solubility Curve Generation

G cluster_0 Part 1: Initial Solvent Screening cluster_1 Part 2: Solubility Curve Determination A Weigh 10 mg of chalcone into 8 vials B Add 0.5 mL of a different solvent to each vial A->B C Observe solubility at room temperature B->C D Gently heat and observe solubility C->D E Cool to room temperature and then in an ice bath D->E F Observe for crystal formation E->F G Classify solvents: Good, Moderate, Poor F->G H Select promising solvents from Part 1 I Prepare saturated solutions at various temperatures H->I J Equilibrate for 24-48 hours I->J K Filter and dilute an aliquot of the supernatant J->K L Analyze concentration (HPLC/UV-Vis) K->L M Plot solubility (g/100mL) vs. Temperature (°C) L->M

Caption: A two-part workflow for systematic solvent selection.

Detailed Protocol for Solubility Curve Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 4-Fluoro-4'-nitrochalcone to a series of vials, each containing a known volume of a promising solvent.[5]

  • Equilibration: Place the vials in a temperature-controlled shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter into a pre-weighed volumetric flask. Determine the mass of the solution and then dilute to a known volume with an appropriate solvent. Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).[5]

  • Data Analysis: Calculate the solubility in grams per 100 mL of solvent. Repeat this procedure at different temperatures (e.g., 25°C, 40°C, 60°C) to construct a solubility curve.

Interpreting the Solubility Curve

An ideal solvent for cooling crystallization will exhibit a steep solubility curve, meaning a high solubility at elevated temperatures and a low solubility at room or sub-ambient temperatures. This large difference in solubility is crucial for achieving a high yield of the crystalline product.

Crystallization Techniques for 4-Fluoro-4'-nitrochalcone

Once a suitable solvent or solvent system has been identified, several techniques can be employed to grow high-quality crystals.

Slow Cooling Crystallization

This is a widely used and effective method for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Dissolve the chalcone in the minimum amount of the chosen solvent at or near its boiling point to create a saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Cover the container and allow it to cool slowly and undisturbed to room temperature. To further promote slow cooling, the container can be placed in a Dewar flask filled with warm water.

  • Once at room temperature, the container can be transferred to a refrigerator or ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Slow Evaporation

This technique is suitable for compounds that are moderately soluble at room temperature.

Protocol:

  • Dissolve the chalcone in a suitable solvent at room temperature to create a subsaturated solution.

  • Filter the solution into a clean crystallization vessel (e.g., a beaker or vial).

  • Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.[6]

  • Place the vessel in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Harvest the crystals once they have reached the desired size.

Vapor Diffusion

This method is particularly useful for growing high-quality single crystals for X-ray diffraction and when only small amounts of the compound are available.

G cluster_0 Vapor Diffusion Setup A Large sealed vial B Inner vial with chalcone in 'good' solvent A->B C 'Poor' solvent in outer vial A->C D Vapor of 'poor' solvent diffuses into inner vial C->D D->B

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol:

  • Dissolve the chalcone in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

  • Place this inner vial inside a larger, sealable container that contains a layer of a "poor" solvent (in which the chalcone is insoluble, but which is miscible with the "good" solvent).

  • Seal the outer container. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the overall solubility of the chalcone and inducing crystallization.

Troubleshooting Common Crystallization Issues

Oiling Out

This occurs when the solute precipitates as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.

Solutions:

  • Add more solvent: Re-dissolve the oil by heating and add more of the "good" solvent to reduce the supersaturation level.

  • Lower the crystallization temperature: Use a solvent with a lower boiling point.

  • Use a mixed solvent system: Add the "poor" solvent at a lower temperature.

  • Scratching or Seeding: Introduce a nucleation site by scratching the inside of the flask with a glass rod or adding a seed crystal.

Polymorphism

Chalcones are known to exhibit polymorphism, the ability to exist in multiple crystal forms.[7] The choice of solvent can significantly influence which polymorph is obtained. Different polymorphs can have different stabilities and physicochemical properties. It is crucial to characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form. Studies on nitro-substituted chalcones have shown that the position of the nitro group can affect molecular coplanarity and crystal packing.[8][9]

Crystal Habit

The solvent can also influence the crystal habit, or the external shape of the crystals. For example, crystallization from one solvent might yield needles, while another produces plates. Crystal habit can impact downstream processing, such as filtration and formulation. The interactions between the solvent and specific crystal faces can either inhibit or promote growth in certain directions, thus altering the final crystal shape.[10][11][12]

Conclusion

The successful crystallization of 4-Fluoro-4'-nitrochalcone is a multifactorial process where solvent selection plays a pivotal role. A systematic approach that combines theoretical predictions, such as those derived from Hansen Solubility Parameters, with empirical solubility screening is the most effective strategy. By carefully controlling the crystallization conditions and being aware of potential issues like oiling out and polymorphism, researchers can obtain high-purity crystalline material with the desired physical properties. The protocols and guidelines presented in this document provide a robust framework for achieving this goal.

References

  • BenchChem. (2025). Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives.
  • Massachusetts Institute of Technology. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. Retrieved from [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11.
  • Pal, T., & Meth, S. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054102.
  • Ghafourian, T., & Ertl, P. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
  • HSPiP. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • GNPd. (n.d.). HSPiPy: Hansen Solubility Parameters in Python. GitHub. Retrieved from [Link]

  • Hidalgo, A. Y., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1589.
  • Green Chemistry for Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-4'-nitrochalcone. Retrieved from [Link]

  • Ramos, R. R., et al. (2016). Polymorphism and conformerism in chalcones. CrystEngComm, 18(12), 2144-2154.
  • Wong, Q. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one.
  • Liu, Y., et al. (2025). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 27(1), 123-130.
  • Blagden, N., & de Matas, M. (2010).
  • Patel, K., et al. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 353-360.

Sources

Method

Preparing 4-Fluoro-4'-nitrochalcone derivatives for drug discovery

Title: Preparing 4-Fluoro-4'-nitrochalcone Derivatives for Drug Discovery: Synthesis, Purification, and Application Protocols Executive Summary & Scientific Rationale Chalcones (1,3-diphenyl-2-propen-1-one derivatives) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preparing 4-Fluoro-4'-nitrochalcone Derivatives for Drug Discovery: Synthesis, Purification, and Application Protocols

Executive Summary & Scientific Rationale

Chalcones (1,3-diphenyl-2-propen-1-one derivatives) are privileged, versatile scaffolds in medicinal chemistry, serving as critical precursors for flavonoid synthesis and exhibiting broad-spectrum biological activities, including anticancer, antileishmanial, and antimicrobial properties (1)[1].

Within drug discovery, the rational design of 4-fluoro-4'-nitrochalcone —chemically identified as (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one—is driven by specific pharmacophore causality:

  • The 4-Fluoro Substitution (Ring B): The highly electronegative fluorine atom increases the molecule's lipophilicity (logP), enhancing cellular membrane permeability. Furthermore, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability of the compound in vivo (2)[2].

  • The 4'-Nitro Substitution (Ring A): The nitro group is a strong electron-withdrawing moiety. In the hypoxic microenvironments of tumors or within specific pathogens (like Leishmania), it undergoes bioreduction via nitroreductases. This redox cycling generates cytotoxic Reactive Oxygen Species (ROS), leading to targeted apoptosis (3)[3].

  • The Enone Core: The α,β -unsaturated ketone acts as a Michael acceptor, forming covalent adducts with cellular thiols (e.g., glutathione), thereby depleting cellular antioxidant defenses.

MOA C1 4-Fluoro-4'-nitrochalcone (Lipophilic Prodrug) C2 Cellular Uptake (Enhanced by F-atom) C1->C2 C3 Nitroreductase Activation (-NO2 to -NH2) C2->C3 C5 Michael Addition (Thiol Depletion) C2->C5 C4 ROS Generation (Oxidative Stress) C3->C4 C6 Pathogen/Cancer Cell Apoptosis C4->C6 C5->C6

Fig 1: Dual-action biological mechanism of fluoronitrochalcones via ROS generation and Michael addition.

Experimental Protocol: The Claisen-Schmidt Condensation

The most efficient method for synthesizing 4-fluoro-4'-nitrochalcone is the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative (4)[4].

Materials & Reagents
  • Ketone: 4-Nitroacetophenone (1.65 g, 0.01 mol)

  • Aldehyde: 4-Fluorobenzaldehyde (1.24 g, 0.01 mol)

  • Solvent: Methanol (20 mL)

  • Catalyst: Sodium Hydroxide (NaOH) (Aqueous, 40% w/v)

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve 0.01 mol of 4-nitroacetophenone and 0.01 mol of 4-fluorobenzaldehyde in 20 mL of methanol.

    • Causality: Methanol is chosen because it solvates the polar aromatic precursors effectively but acts as a poor solvent for the highly conjugated, planar trans-chalcone product. As the product forms, it precipitates, driving the equilibrium forward via Le Chatelier's principle (5)[5].

  • Catalysis Initiation: Place the flask in an ice bath (10–15 °C). Add a catalytic amount of the NaOH solution dropwise under vigorous magnetic stirring.

    • Causality: NaOH deprotonates the α -methyl group of 4-nitroacetophenone to form a nucleophilic enolate. Dropwise addition at lowered temperatures prevents localized thermal spikes, minimizing the Cannizzaro side-reaction of the aldehyde.

  • Condensation & Dehydration: Remove the ice bath and allow the mixture to stir at room temperature for approximately 6 hours.

    • Causality: The initial aldol addition forms a β -hydroxy ketone. Extended stirring at room temperature provides the activation energy necessary for the E1cB dehydration step, yielding the thermodynamically stable α,β -unsaturated ketone (6)[6].

  • Workup & Precipitation: Pour the crude reaction mixture into 100 mL of ice-cold distilled water.

    • Causality: Quenching with ice water drastically reduces the solubility of the chalcone, forcing rapid and complete precipitation.

  • Purification: Collect the crude yellowish precipitate via vacuum filtration. Wash thoroughly with cold distilled water to neutralize the pH and remove unreacted water-soluble impurities. Recrystallize the solid from hot ethanol to obtain pure single crystals[6].

SynthesisWorkflow N1 Equimolar Mixture 4-nitroacetophenone + 4-fluorobenzaldehyde N2 Dissolve in Methanol (Solubilization) N1->N2 N3 Dropwise Addition of NaOH (Enolate Formation) N2->N3 N4 Stir at RT for 6 hours (Aldol Addition & Dehydration) N3->N4 N5 Product Precipitation (Drives Equilibrium) N4->N5 Thermodynamic Control N6 Vacuum Filtration & Water Wash N5->N6 N7 Recrystallization (Ethanol) N6->N7 Remove Impurities N8 Validation (TLC, MP, NMR) N7->N8 Pure Chalcone

Fig 2: Step-by-step synthetic workflow and in-process validation for 4-fluoro-4'-nitrochalcone.

Self-Validating Analytical Characterization

To ensure the protocol acts as a self-validating system, the isolated compound must pass the following stringent analytical checks before progressing to biological screening:

  • In-Process TLC Monitoring: Use a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting materials and the emergence of a highly UV-active (254 nm), visually yellow spot at a lower Rf​ confirms product formation.

  • Melting Point Check: The pure (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one must exhibit a sharp melting point of 100–105 °C [5]. A depressed or broad melting range indicates incomplete dehydration or residual starting materials, necessitating secondary recrystallization.

  • Stereochemical Validation via 1 H NMR: The biological activity of chalcones relies heavily on their planar trans (E) configuration. In the 1 H NMR spectrum (CDCl 3​ ), the vinylic protons (H- α and H- β ) must appear as two distinct doublets. Crucial Validation: Calculate the coupling constant ( J ). A J -value of 15.5–16.0 Hz strictly confirms the trans geometry. A J -value of ~10-12 Hz indicates the inactive cis (Z) isomer, prompting a protocol failure.

Quantitative Data & Yield Optimization

The following table summarizes comparative synthesis conditions for chalcone derivatives, demonstrating how varying the thermodynamic and catalytic parameters impacts overall yield and purity[1].

Synthesis MethodSolventCatalystTemperatureReaction TimeAverage Yield (%)Purity Profile
Conventional Stirring MethanolNaOH (aq)25 °C (RT)6 - 24 hours70 - 86%High (Post-recrystallization)
Reflux Heating EthanolKOH (aq)78 °C2 - 4 hours60 - 65%Moderate (Thermal degradation risk)
Microwave Irradiation Solvent-freeBa(OH) 2​ 80 °C3 - 5 mins88 - 92%Excellent (>98%)
Ultrasound Assisted EthanolLiOH35 °C30 - 45 mins80 - 85%High

Note: While microwave irradiation offers superior yields and atom economy, conventional stirring at room temperature remains the most scalable and accessible method for early-stage drug discovery laboratories.

References

  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)
  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Buy (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (EVT-11015183)
  • New Synthesis of Chalcone Derivatives and Their Applications Source: Chemical Review and Letters URL
  • 4-Fluoro-4'-nitrochalcone | C15H10FNO3 | CID 5709024 Source: PubChem - NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluoro-4'-nitrochalcone Synthesis

Welcome to the advanced technical support and troubleshooting center for the synthesis of 4-Fluoro-4'-nitrochalcone (IUPAC: (E)-1-(4-nitrophenyl)-3-(4-fluorophenyl)prop-2-en-1-one). As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of 4-Fluoro-4'-nitrochalcone (IUPAC: (E)-1-(4-nitrophenyl)-3-(4-fluorophenyl)prop-2-en-1-one). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific thermodynamic and kinetic hurdles associated with this highly functionalized Claisen-Schmidt condensation.

The synthesis relies on the base-catalyzed cross-aldol condensation between 4-nitroacetophenone and 4-fluorobenzaldehyde 1[1]. While structurally straightforward, the strong electron-withdrawing nature of the nitro group and the competing electrophilic sites often lead to poor yields, stalled intermediates, and complex side reactions if conditions are not rigorously controlled.

Reaction Pathway & Mechanistic Bottlenecks

Pathway R1 4-Nitroacetophenone Enol Enolate Intermediate R1->Enol Deprotonation R2 4-Fluorobenzaldehyde Aldol β-Hydroxy Ketone (Aldol Adduct) R2->Aldol Cat Base Catalyst (NaOH/KOH) Cat->Enol Enol->Aldol Nucleophilic Attack Prod 4-Fluoro-4'-nitrochalcone (Target Product) Aldol->Prod Dehydration (-H2O) Side2 Polymerization / Tar Aldol->Side2 Harsh Conditions Side1 1,5-Dicarbonyl (Michael Adduct) Prod->Side1 Excess Enolate

Caption: Reaction pathway and common side reactions in 4-Fluoro-4'-nitrochalcone synthesis.

Troubleshooting Guide & FAQs

Q1: I am experiencing exceptionally low percentage yields (<20%) using standard ethanolic NaOH at room temperature. How can I drive the reaction to completion? A1: Low yields in the Claisen-Schmidt condensation of nitro-substituted acetophenones are typically a kinetic issue caused by poor reactant solubility and the premature precipitation of the β -hydroxy ketone intermediate. While the electron-withdrawing 4'-nitro group increases the acidity of the α -protons (facilitating rapid enolate formation), it also stabilizes the enolate, reducing its nucleophilicity. Causality & Solution: To overcome this activation energy barrier and force the dehydration step, you must elevate the temperature slightly (40–50 °C) 2[2]. Alternatively, abandoning the solvent entirely via a mechanochemical grinding method drastically increases the localized reactant concentration, bypassing solubility limits and driving the equilibrium toward the dehydrated chalcone 3[3].

Q2: My TLC shows the consumption of starting materials, but I am isolating a significant amount of a secondary byproduct instead of the target chalcone. What is this, and how do I prevent it? A2: You are likely observing the formation of a 1,5-dicarbonyl compound via a secondary Michael addition. Once the 4-Fluoro-4'-nitrochalcone forms, its β -carbon becomes highly electrophilic due to the conjugated system. Unreacted 4-nitroacetophenone enolate in the solution will aggressively attack this site 4[4]. Causality & Solution: This side reaction is a direct consequence of excess ketone or prolonged exposure to strong bases. To suppress it, ensure strict stoichiometric control (1:1 molar ratio) or use a slight excess of 4-fluorobenzaldehyde 2[2]. Terminate the reaction immediately once TLC indicates optimal chalcone formation.

Q3: The reaction mixture turns into a dark, intractable tar, making crystallization impossible. What causes this degradation? A3: A dark coloration or tar formation indicates polymerization or decomposition of the starting materials, triggered by overly harsh thermodynamic conditions (excessively high temperatures combined with a high concentration of a strong base) 5[5]. Causality & Solution: Aldehydes are highly prone to self-condensation and polymerization under concentrated alkaline conditions. Lower your base concentration (use 10–20 mol% NaOH instead of stoichiometric amounts) and ensure slow, dropwise addition of the catalyst to prevent localized pH spikes 5[5].

Quantitative Optimization Data

The table below summarizes the expected outcomes of different synthetic modalities. Moving away from conventional reflux toward mechanochemical or micellar systems significantly improves the yield of fluorinated and nitro-substituted chalcones.

Synthesis MethodologyCatalyst SystemSolventAvg. Reaction TimeExpected YieldPrimary Mechanistic Advantage
Conventional Reflux NaOH / KOH (aq)Ethanol / Methanol4 – 24 hours10 – 60%Standardized, easily scalable for bulk synthesis but prone to side reactions 6[6].
Solvent-Free Grinding Solid NaOH / KOHNone5 – 15 mins74 – 95%High localized concentration drives equilibrium; prevents Michael addition 7[7].
Micellar Catalysis NaOH + Tween 80Water24 hours80 – 90%Micelles compartmentalize reactants, enhancing local molarity in a green solvent 8[8].

Validated Experimental Protocols

Protocol A: High-Yield Solvent-Free Grinding Method

Mechanistic Rationale: Eliminating the solvent drastically increases the effective molarity of the reactants. This high localized concentration drives the reversible aldol addition forward and facilitates rapid dehydration, effectively outcompeting slower, bimolecular side reactions like Michael additions 9[9].

  • Reactant Preparation: Accurately weigh equimolar amounts (e.g., 10 mmol) of 4-nitroacetophenone and 4-fluorobenzaldehyde.

  • Catalyst Addition: Transfer the dry powders to a clean, dry agate mortar. Add 1–2 pellets (approx. 10–20 mol%) of solid NaOH or KOH.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle. The mechanical friction generates localized heat and intimate mixing. Continue grinding for 5–15 minutes.

    • Self-Validation Checkpoint: The reaction is proceeding correctly when the dry powder transitions into a distinct, intensely colored paste or solid melt. Confirm conversion via TLC (Hexane:EtOAc 3:1) showing the disappearance of the 4-nitroacetophenone spot.

  • Workup: Suspend the resulting solid in 50 mL of ice-cold distilled water to dissolve the basic catalyst and halt the reaction. If the pH remains highly alkaline, neutralize dropwise with dilute HCl (0.1 M) 5[5].

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to yield pure 4-Fluoro-4'-nitrochalcone.

Protocol B: Micellar-Mediated Synthesis (Green Chemistry Alternative)

Mechanistic Rationale: Nonionic surfactants like Tween 80 form micelles in water that act as hydrophobic nanoreactors. This compartmentalizes the 4-nitroacetophenone and 4-fluorobenzaldehyde, artificially increasing their local concentration and promoting the Claisen-Schmidt condensation without the need for toxic organic solvents 4[4].

  • Micelle Formation: Prepare a 1 mL aqueous solution of Tween 80 (above its critical micellar concentration, e.g., 54.9 mM) in an 8 mL reaction vial 8[8].

  • Reactant Addition: Add 1 mmol of 4-nitroacetophenone and 1 mmol of 4-fluorobenzaldehyde to the micellar solution.

  • Catalysis: Add 1 mmol of NaOH. Stir vigorously (1000 rpm) at room temperature for 24 hours.

    • Self-Validation Checkpoint: The product will naturally precipitate out of the aqueous micellar medium as it forms, protecting it from further nucleophilic attack (Michael addition).

  • Isolation: Filter the solid product directly from the aqueous phase, wash with distilled water, and purify via recrystallization.

References

  • AIP Publishing. "Development of chalcone synthesis: Optimization of synthetic method". AIP Conference Proceedings. URL: [Link]

  • ACS Publications. "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media". The Journal of Organic Chemistry. URL: [Link]

  • CORE. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins". Open Access Repository. URL:[Link]

  • PMC. "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media". National Institutes of Health. URL:[Link]

  • Taylor & Francis. "Claisen-Schmidt condensation – Knowledge and References". Organic Synthesis. URL:[Link]

  • Science.gov. "acetophenone: Topics by Science.gov". Science.gov Database. URL:[Link]

Sources

Optimization

Optimizing reaction time and temperature for 4-Fluoro-4'-nitrochalcone synthesis

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for the synthesis of 4-Fluoro-4'-nitrochalcone. Chalcones, characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for the synthesis of 4-Fluoro-4'-nitrochalcone. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are pivotal intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds.[1][2][3][4] Their synthesis, most commonly achieved through the Claisen-Schmidt condensation, involves the base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone.[5][6][7]

This guide focuses on optimizing the critical parameters of reaction time and temperature to maximize the yield and purity of 4-Fluoro-4'-nitrochalcone, a compound of interest for its potential biological activities.[8][9] We will explore common experimental challenges, provide evidence-based solutions, and detail validated protocols to ensure reproducible and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 4-Fluoro-4'-nitrochalcone?

A1: The synthesis is typically achieved via a Claisen-Schmidt condensation, which is a type of crossed-aldol condensation.[10][11] In this specific case, 4-fluoro-benzaldehyde reacts with 4-nitroacetophenone in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), within a polar solvent like ethanol.[12][13][14] The reaction's selectivity is high because 4-fluoro-benzaldehyde lacks α-hydrogens, preventing it from self-condensing and ensuring it acts solely as the electrophile.[5][15]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a crucial parameter that directly influences both the reaction rate and the formation of byproducts.[16] While gentle heating can increase the reaction rate, excessive temperatures can lead to side reactions, such as the Cannizzaro reaction (disproportionation of the aldehyde) or thermal decomposition of the product, which often manifests as a significant darkening of the reaction mixture.[17][18] The optimal temperature is highly dependent on the specific substrates and should be determined empirically, often starting at room temperature and adjusting as needed.[16][17]

Q3: How long should the reaction be run?

A3: Reaction times can vary significantly, from a few hours to over 24 hours, depending on the temperature, catalyst concentration, and reactivity of the substrates.[1][6][19] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[12] The reaction is considered complete when the starting material spots on the TLC plate have been consumed. Prolonged reaction times beyond this point should be avoided as they can increase the likelihood of side product formation.[19]

Q4: What are the advantages of "green chemistry" methods for this synthesis?

A4: Green chemistry approaches, such as solvent-free grinding or microwave-assisted synthesis, offer significant benefits. They reduce or eliminate the use of hazardous organic solvents, often lead to dramatically shorter reaction times (minutes instead of hours), and can result in higher yields and simpler product isolation.[7][15][20][21] For instance, grinding the reactants with a solid base like NaOH in a mortar and pestle is a highly efficient, environmentally friendly alternative.[3][20]

Q5: How can I confirm the identity and purity of my final 4-Fluoro-4'-nitrochalcone product?

A5: The final product, typically a solid, should be characterized using several analytical techniques. Purity can be initially assessed by its melting point; a sharp melting point range suggests high purity.[3] Thin Layer Chromatography (TLC) should show a single spot.[12] Structural confirmation is achieved through spectroscopic methods such as Infrared (IR) spectroscopy to identify the characteristic α,β-unsaturated carbonyl group, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the complete molecular structure.[6][8][22]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Fluoro-4'-nitrochalcone.

Problem 1: Low or No Product Yield

  • Question: My reaction has run overnight, but TLC analysis shows mostly unreacted starting materials, and the final yield is very low. What went wrong?

  • Answer: Low or no yield can stem from several factors.

    • Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have been deactivated by atmospheric CO₂. Use a fresh batch of the catalyst. Acidic impurities in your reactants or solvent can also neutralize the base; ensure all reagents are pure and glassware is dry.[12][15]

    • Suboptimal Temperature: The reaction may be too slow at room temperature. Try gentle heating (e.g., 40-50°C) while monitoring the reaction closely by TLC to ensure side products do not begin to form.[16][19]

    • Product Precipitation: If the chalcone product is insoluble in the reaction solvent, it can precipitate and coat the reactants, halting the reaction. Increase the solvent volume or switch to a solvent with better solubility for the product, and ensure vigorous stirring.[15]

Problem 2: The Reaction Mixture Turned Dark Brown/Black

  • Question: I heated my reaction, and it turned very dark, resulting in a low yield of an impure product. What caused this?

  • Answer: A dark brown or black color is often indicative of thermal decomposition or polymerization side reactions.[17]

    • Excessive Temperature: The Claisen-Schmidt condensation is often exothermic. Uncontrolled heating can accelerate the reaction to a point where side reactions and decomposition dominate. It is crucial to maintain the optimal temperature. If heating, use a controlled-temperature bath and avoid aggressive refluxing unless the protocol specifically requires it.[17]

    • High Catalyst Concentration: A high concentration of a strong base, especially when combined with elevated temperatures, can promote side reactions. Consider reducing the catalyst concentration or adding it slowly and in a controlled manner.[19]

Problem 3: The Product Oiled Out Instead of Precipitating as a Solid

  • Question: After pouring the reaction mixture into water, an oil formed instead of a solid precipitate. How can I isolate my product?

  • Answer: The product oiling out is often due to impurities or residual solvent.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil-water interface to provide a surface for crystal nucleation. Placing the mixture in an ice bath can also promote solidification.[12]

    • Extraction: If crystallization cannot be induced, perform a liquid-liquid extraction. Extract the product into an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and then remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization.[12]

Problem 4: Difficulty in Purifying the Crude Product

  • Question: My crude product is difficult to purify by recrystallization, and the yield after purification is very low. What can I do?

  • Answer: Purification challenges often relate to the choice of solvent or the presence of persistent impurities.

    • Recrystallization Solvent: Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[12] If the product is too soluble in hot ethanol, a mixed solvent system (e.g., ethanol/water) may be necessary. The key is to dissolve the crude product in the minimum amount of boiling solvent and allow it to cool slowly to form pure crystals.[12]

    • Wash Thoroughly: During the initial isolation, ensure the crude solid is washed thoroughly with cold water to remove any remaining base catalyst and other water-soluble impurities before recrystallization.[12]

Data Summary: Reaction Condition Optimization

The optimal reaction time and temperature are highly dependent on the specific substrates and chosen methodology. The following table provides a summary of typical conditions and their impact.

ParameterConditionExpected OutcomeKey Considerations
Temperature Room Temperature (20-30°C)[6]Slower reaction rate, potentially higher purity.May require longer reaction times (12-24h). Good starting point for optimization.
Gentle Heating (40-60°C)[7][16][23]Faster reaction rate, often complete in 2-4 hours.Increased risk of side products. Monitor closely with TLC.
RefluxVery fast reaction, but high risk of decomposition.Generally not recommended unless specified by a validated protocol for resistant substrates.
Reaction Time 2-4 hoursTypical for heated reactions.Monitor by TLC to avoid running too long after completion.
12-24 hours[1][6]Common for room temperature reactions.Ensure starting materials are consumed before work-up.
10-45 minutes[3][20]Achievable with microwave or solvent-free grinding.Highly efficient "green" methods.
Catalyst (NaOH/KOH) ~1.2 equivalents[15]Effective catalysis.Higher concentrations can lead to side reactions.
Method Conventional (in Ethanol)Good yields (often >80%).Standard, well-understood method.
Solvent-Free Grinding[3][20]High yields (often >70%), very fast.Environmentally friendly, simple work-up.

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation (Ethanol Solvent)

This protocol describes a conventional method for synthesizing 4-Fluoro-4'-nitrochalcone.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroacetophenone (1.0 eq) and 4-fluoro-benzaldehyde (1.0 eq) in ethanol.[13]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, ~1.2 eq, e.g., 20-40% w/v) dropwise.[6][12]

  • Reaction: Continue to stir the mixture at room temperature. The solution will typically become turbid, and a yellow precipitate should form. Monitor the reaction progress by TLC until the starting materials are consumed (this can take from a few hours to overnight).[12][19]

  • Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. Acidify with dilute hydrochloric acid (HCl) until the solution is neutral to litmus paper.[6][12]

  • Purification: Collect the crude solid product by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[12] Further purify the crude product by recrystallization from hot ethanol to obtain pure 4-Fluoro-4'-nitrochalcone crystals.[12]

Protocol 2: Green Synthesis via Solvent-Free Grinding

This protocol offers an environmentally friendly and rapid alternative.[3][20]

  • Preparation: Place 4-nitroacetophenone (1.0 eq) and powdered sodium hydroxide (NaOH, 1.0 eq) into a porcelain mortar.

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Aldehyde Addition: Add 4-fluoro-benzaldehyde (1.0 eq) to the mortar.

  • Reaction: Continue grinding the mixture vigorously for 10-30 minutes. The solid mixture will often turn into a thick, colored paste and may then solidify again.[15]

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the unused NaOH.

  • Purification: Collect the crude product by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral and then dry.[15] If necessary, the product can be recrystallized from ethanol.

Synthesis and Optimization Workflow

The following diagram illustrates the logical workflow for synthesizing and optimizing the production of 4-Fluoro-4'-nitrochalcone.

G cluster_prep Preparation cluster_reaction Reaction cluster_eval Evaluation cluster_troubleshoot Troubleshooting & Optimization P1 Combine 4-Nitroacetophenone & 4-Fluoro-benzaldehyde P2 Select Method: Conventional (Ethanol) or Grinding P1->P2 R1 Add Base Catalyst (e.g., NaOH) P2->R1 R2 Set Temperature (Start at Room Temp) R1->R2 R3 Monitor by TLC R2->R3 E1 Reaction Complete? R3->E1 E2 Work-up: Precipitate, Filter, Wash E1->E2 Yes T1 Low Yield? E1->T1 No E3 Analyze Yield & Purity (Melting Point, NMR) E2->E3 End End E3->End Acceptable Result T1->E3 No T2 Adjust Temperature (Gentle Heating) T1->T2 Yes T3 Check Catalyst (Use Fresh) T1->T3 Yes T4 Extend Reaction Time T1->T4 Yes T2->R2 Optimize T3->R1 Optimize T4->R3 Optimize

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Spectra of 4-Fluoro-4'-nitrochalcone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and characterization of chalcone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and characterization of chalcone derivatives. The synthesis of 4-Fluoro-4'-nitrochalcone —typically achieved via the Claisen-Schmidt condensation of 4-fluorobenzaldehyde and 4'-nitroacetophenone—is notoriously susceptible to stalled intermediates, isomer mixtures, and persistent solvent residues.

This guide is designed to move beyond basic troubleshooting. Here, we will decode the causality behind your ¹H NMR anomalies and provide self-validating experimental workflows to rescue your synthesis.

Part 1: Diagnostic FAQ – Decoding Your NMR Spectrum

Q: I am observing unexpected multiplets in the aliphatic region (3.0–3.5 ppm) and a broad singlet around 5.0 ppm. What is this impurity? A: You are observing the un-dehydrated β-hydroxy ketone intermediate .

  • The Causality: The Claisen-Schmidt condensation proceeds in two distinct kinetic steps: aldol addition followed by dehydration. While the extended conjugation of the final chalcone usually drives spontaneous dehydration, the strong electron-withdrawing nature of the 4'-nitro group on your acetophenone reduces the electron density of the enolate. This stabilizes the intermediate and can stall the elimination step if the base concentration or reaction temperature is insufficient.

  • Self-Validation: The presence of diastereotopic protons (CH₂) splitting into a complex multiplet at 3.0–3.5 ppm, coupled with the CH-OH proton at ~5.0 ppm, definitively confirms this stalled intermediate.

Q: My aromatic region (7.4–8.3 ppm) looks correct, but I have an extra set of doublets around 6.5–7.0 ppm with a coupling constant (J) of 11 Hz. Is my product degrading? A: Your product is not degrading; you are observing the Z-chalcone (cis-isomer) impurity.

  • The Causality: The E-isomer (trans) is thermodynamically favored due to minimized steric hindrance between the two bulky aromatic rings. However, kinetic trapping during rapid precipitation or exposure to ambient UV light during workup can induce photoisomerization, yielding the Z-isomer.

  • Self-Validation: Calculate the J-coupling of the alkene protons. The desired E-isomer exhibits a large trans-diaxial-like coupling (J = 15–16 Hz), whereas the Z-isomer exhibits a significantly smaller cis coupling (J = 10–12 Hz).

Q: I have sharp singlets at ~2.6 ppm and ~10.0 ppm. How do I remove them? A: These are your unreacted starting materials: 4'-nitroacetophenone (methyl ketone singlet at ~2.6 ppm) and 4-fluorobenzaldehyde (aldehyde proton at ~10.0 ppm).

  • The Causality: Incomplete conversion often results from a degraded catalyst (e.g., atmospheric CO₂ neutralizing your NaOH/KOH pellets into insoluble carbonates) or poor solubility of the 4'-nitroacetophenone in the chosen solvent.

Q: How can I definitively distinguish between residual reaction solvents and actual product impurities? A: Solvent peaks are highly predictable but can shift slightly depending on the deuterated solvent used. Refer to the standard chemical shift tables established by Gottlieb et al.[1]. Below is a summarized reference table for common solvents used in chalcone synthesis.

Table: ¹H NMR Chemical Shifts of Common Solvents
Solvent¹H NMR Shift in CDCl₃ (ppm)¹H NMR Shift in DMSO-d₆ (ppm)Common Source in Workflow
Water (H₂O) 1.563.33Incomplete drying of organic layer
Ethanol 1.25 (t), 3.72 (q)1.06 (t), 3.44 (q), 4.34 (t, OH)Recrystallization solvent
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q)1.17 (t), 1.99 (s), 4.03 (q)Column chromatography eluent
Acetone 2.17 (s)2.09 (s)Glassware cleaning residue
Dichloromethane 5.30 (s)5.76 (s)Extraction solvent

Part 2: Experimental Workflows for Impurity Resolution

Workflow A: Acid-Catalyzed Dehydration of the β-Hydroxy Ketone

If your reaction stalled at the aldol addition phase, do not discard the batch. You can force the dehydration thermodynamically.

  • Dissolution: Dissolve the crude mixture containing the β-hydroxy ketone impurity in toluene (10 mL per gram of crude).

  • Catalysis: Add a catalytic amount (0.1 equiv) of p-toluenesulfonic acid (p-TsOH).

  • Reflux & Water Removal: Attach a Dean-Stark apparatus and reflux the mixture at 110 °C for 2–4 hours to drive off water and force the equilibrium toward the alkene.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl₃. Run a quick ¹H NMR. The protocol is verified as complete when the multiplet at 3.0–3.5 ppm disappears entirely, replaced by the characteristic E-alkene doublets (J = 15–16 Hz) at 7.4–7.9 ppm.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ (to neutralize p-TsOH), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow B: Isomerization of Z-Chalcone to E-Chalcone

To rescue a batch contaminated with the Z-isomer, we utilize an iodine-catalyzed radical isomerization.

  • Dissolution: Dissolve the mixed-isomer chalcone in chloroform (CHCl₃) or dichloromethane (DCM).

  • Catalysis: Add a single crystal of iodine (I₂) to the solution.

  • Photoisomerization: Stir the solution at room temperature under ambient laboratory light or a UV lamp (365 nm) for 12 hours. The iodine radicals temporarily break the pi-bond, allowing free rotation to the thermodynamically stable E-configuration.

  • Self-Validation Check: Monitor via ¹H NMR. The reaction is successful when the doublets with J = 10–12 Hz (~6.5–7.0 ppm) convert completely to doublets with J = 15–16 Hz (~7.4–7.9 ppm).

  • Workup: Wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃) to quench the iodine, dry, and evaporate.

Workflow C: Improved Wittig Synthesis for Recalcitrant Substrates

If the classical aldol condensation consistently fails due to the electron-withdrawing 4'-nitro group, literature suggests switching to a Wittig protocol[2].

  • Ylide Preparation: Suspend 1.5 mmol of the corresponding ylide (derived from 4-nitro-2-bromoacetophenone) in 5 mL of distilled water[2].

  • Coupling: Add 1.0 mmol of 4-fluorobenzaldehyde to the suspension[2].

  • Reaction: Stir at room temperature until complete conversion is observed via TLC.

  • Purification: Filter the crude product through a silica gel plug to eliminate the triphenylphosphine oxide (Ph₃P=O) byproduct[2].

  • Self-Validation Check: ¹H NMR should show >95% purity of the E-chalcone without the need for complex recrystallization[2].

Part 3: Visualizing the Troubleshooting Logic

Use the following decision tree to rapidly diagnose and resolve your NMR anomalies.

NMR_Troubleshooting Start Analyze ¹H NMR Spectrum of Crude 4-Fluoro-4'-nitrochalcone Q1 Singlet at ~10.0 ppm? Start->Q1 Aldehyde Impurity: 4-Fluorobenzaldehyde Action: Wash with NaHSO₃ Q1->Aldehyde Yes Q2 Singlet at ~2.6 ppm? Q1->Q2 No Ketone Impurity: 4'-Nitroacetophenone Action: Recrystallize (EtOH) Q2->Ketone Yes Q3 Doublets (J = 10-12 Hz) at 6.5 - 7.0 ppm? Q2->Q3 No Z_Isomer Impurity: Z-Chalcone Isomer Action: I₂/UV Isomerization Q3->Z_Isomer Yes Q4 Multiplets at 3.0-3.5 ppm & ~5.0 ppm? Q3->Q4 No Aldol Impurity: β-Hydroxy Ketone Action: Acid-Catalyzed Dehydration Q4->Aldol Yes Pure Pure E-4-Fluoro-4'-nitrochalcone (J = 15-16 Hz) Q4->Pure No

Diagnostic workflow for identifying and resolving common NMR impurities in 4-Fluoro-4'-nitrochalcone.

References[1] Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source: Journal of Organic Chemistry. URL:https://doi.org/10.1021/jo971176v[2] Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Source: Molecules. URL:https://doi.org/10.3390/molecules28227576

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Base-Catalyzed Chalcone Synthesis

Here is a comprehensive technical support guide designed for researchers and drug development professionals to troubleshoot and optimize the base-catalyzed synthesis of chalcones. The Claisen-Schmidt condensation between...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals to troubleshoot and optimize the base-catalyzed synthesis of chalcones.

The Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative is the fundamental method for synthesizing chalcones, a privileged scaffold in medicinal chemistry[1]. While this transformation is highly atom-economical, generating water as the sole theoretical byproduct, the reality of the reaction flask is far more complex[2]. Under basic conditions, the reaction network is prone to divergent pathways that compromise chemoselectivity, resulting in complex mixtures that complicate purification and depress yields[1][2].

This guide deconstructs the causality behind these competing side reactions and provides field-proven, self-validating protocols to ensure high-purity chalcone synthesis.

Mechanistic Overview of Competing Pathways

To effectively troubleshoot a reaction, one must first understand the kinetic and thermodynamic landscape of the reaction mixture. The base-catalyzed Claisen-Schmidt condensation relies on the formation of a nucleophilic ketone enolate[3]. However, this highly reactive intermediate, along with the strongly basic environment, opens the door to several competing reactions.

ReactionPathways Ketone Acetophenone (Ketone) Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Base (OH⁻) Dypnone Byproduct: Dypnone (Self-Condensation) Ketone->Dypnone Aldehyde Benzaldehyde (Aldehyde) Chalcone Target: Chalcone (α,β-Unsaturated Ketone) Aldehyde->Chalcone Cannizzaro Byproduct: Benzyl Alcohol + Benzoic Acid Aldehyde->Cannizzaro Strong Base (Disproportionation) Enolate->Chalcone + Aldehyde (Claisen-Schmidt) Michael Byproduct: 1,5-Diketone (Michael Adduct) Enolate->Michael + Chalcone (Michael Addition) Enolate->Dypnone + Acetophenone (Aldol Condensation) Chalcone->Michael

Figure 1: Divergent reaction pathways in base-catalyzed Claisen-Schmidt condensation.

Troubleshooting FAQs: Diagnosing and Solving Byproduct Issues

Q1: My LC-MS/TLC shows a significant higher-molecular-weight impurity. What is it, and how do I prevent it?

Diagnosis: This is almost certainly the Michael addition adduct (a 1,5-diketone)[4][5]. Causality: The desired chalcone product is an α,β -unsaturated ketone, making it a highly effective Michael acceptor. If the reaction is allowed to proceed too long, or if the temperature is too high, the unreacted acetophenone enolate (Michael donor) will attack the β -carbon of the newly formed chalcone via a 1,4-conjugate addition[4]. Optimization Strategy:

  • Stoichiometric Control: Never use an excess of the ketone. Use a slight molar excess of the aldehyde (e.g., 1.05 to 1.1 equivalents) to ensure the ketone enolate is rapidly consumed by the primary Claisen-Schmidt pathway[4].

  • Temperature Modulation: The activation energy for the Michael addition is higher than that of the initial aldol addition. Running the reaction in an ice bath (0–5 °C) significantly suppresses the 1,4-addition rate[4].

  • Phase-Separation Tactics: Choose a solvent (like ethanol or methanol) where the chalcone product is poorly soluble at low temperatures. If the chalcone precipitates out of solution immediately upon formation, it is physically removed from the reactive enolate pool, halting the Michael addition.

Q2: I am losing my benzaldehyde starting material, and the aqueous wash is highly acidic. Why?

Diagnosis: Your aldehyde is being consumed by the Cannizzaro reaction [2]. Causality: Aromatic aldehydes (like benzaldehyde or furanic aldehydes) lack α -hydrogens. When exposed to high concentrations of a strong base (like 50% NaOH or KOH), they undergo a base-induced disproportionation. A hydride transfer occurs between two aldehyde molecules, yielding one molecule of benzyl alcohol and one molecule of benzoic acid[2][3]. The benzoic acid forms a water-soluble carboxylate salt, which acidifies the aqueous layer during workup. Optimization Strategy:

  • Dilute the Base: Avoid highly concentrated alkali solutions. Transition to 10% NaOH/KOH, or use milder bases like Barium Hydroxide ( Ba(OH)2​ ) or Lithium Hydroxide ( LiOH ) which are less prone to triggering the Cannizzaro disproportionation.

  • Base Addition Rate: Add the base dropwise to the reaction mixture rather than in a single bolus to prevent localized spikes in pH.

Q3: I observe a byproduct that appears to be a dimer of acetophenone. How do I suppress this?

Diagnosis: This is Dypnone ( β -methylchalcone), formed via the self-condensation of the ketone [2][6]. Causality: Acetophenone possesses α -hydrogens and can undergo an aldol condensation with itself if it does not encounter an aldehyde fast enough. The enolate attacks the carbonyl carbon of an un-enolized acetophenone molecule, followed by dehydration to form dypnone[6]. Optimization Strategy:

  • Order of Addition (Critical): Do not mix the base and ketone together first. Dissolve the aldehyde and the base in the solvent, and then add the ketone dropwise. This ensures that the steady-state concentration of the ketone enolate remains extremely low, and any enolate formed is immediately captured by the vast excess of surrounding aldehyde.

TroubleshootingWorkflow Issue TLC Shows Multiple Spots ID_Michael High MW Adduct (Michael Addition) Issue->ID_Michael ID_Cannizzaro Acid/Alcohol Present (Cannizzaro) Issue->ID_Cannizzaro ID_Dypnone Ketone Dimer (Dypnone) Issue->ID_Dypnone Sol_Michael Lower Temp (0°C) Precipitate Product ID_Michael->Sol_Michael Sol_Cannizzaro Dilute Base (<10%) Use Milder Base ID_Cannizzaro->Sol_Cannizzaro Sol_Dypnone Slow Ketone Addition Excess Aldehyde ID_Dypnone->Sol_Dypnone Opt Optimized Chalcone Yield Sol_Michael->Opt Sol_Cannizzaro->Opt Sol_Dypnone->Opt

Figure 2: Logical workflow for diagnosing and resolving chalcone synthesis byproducts.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols have been engineered to inherently suppress the side reactions discussed above.

Protocol A: Chemoselective Solution-Phase Synthesis (Anti-Dypnone/Anti-Michael)

This protocol utilizes order-of-addition and temperature control to maximize chemoselectivity.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (11.0 mmol, 1.1 eq) in 15 mL of absolute ethanol.

  • Base Introduction: Cool the flask in an ice-water bath (0–5 °C). Slowly add 5 mL of a 10% w/v aqueous NaOH solution. Stir for 5 minutes to equilibrate. (Self-Validation: The solution should remain clear; if Cannizzaro occurs heavily, the solution may turn biphasic or milky).

  • Ketone Addition: Dissolve the acetophenone derivative (10.0 mmol, 1.0 eq) in 5 mL of absolute ethanol. Add this solution dropwise to the chilled aldehyde/base mixture over 20 minutes using an addition funnel or syringe pump.

  • Reaction Monitoring: Maintain stirring at 0–5 °C for 2 to 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). (Self-Validation: The targeted chalcone should begin precipitating as a yellow/white solid as the reaction progresses, inherently protecting it from Michael addition).

  • Quenching & Isolation: Once the ketone is consumed, neutralize the reaction mixture with cold 10% HCl to pH 7 to destroy any remaining enolate. Filter the precipitated chalcone under vacuum, wash thoroughly with ice-cold distilled water, and recrystallize from hot ethanol.

Protocol B: Solvent-Free Mechanochemical Synthesis (Anti-Cannizzaro)

Liquid-assisted grinding (LAG) limits solvent mobility, dramatically reducing Cannizzaro disproportionation and Michael addition while accelerating reaction times[5].

  • Preparation: To an agate mortar or a ball-milling vessel, add the aromatic aldehyde (10.0 mmol) and the acetophenone derivative (10.0 mmol).

  • Catalyst & LAG Solvent: Add a stoichiometric or catalytic amount of solid KOH (e.g., 2.0 mmol) and exactly 100 μL of ethanol (to act as a liquid assist for the grinding phase)[5].

  • Grinding: Grind the mixture vigorously with a pestle (or run the ball mill at 600 rpm) for 15 to 30 minutes. (Self-Validation: The mixture will rapidly transition from a wet paste to a hard, colored solid as the chalcone forms and water is extruded).

  • Isolation: Suspend the solid mass in cold water to dissolve the KOH catalyst and any unreacted starting materials. Filter under vacuum and recrystallize from ethanol.

Quantitative Data Summary: Impact of Conditions on Selectivity

The table below summarizes the expected byproduct profiles based on varying reaction conditions, demonstrating the necessity of the optimized protocols.

Reaction ConditionPrimary Byproduct RiskExpected Chalcone YieldMechanistic Reason
High Temp (Reflux) + 50% NaOH Cannizzaro & Michael Adduct< 30%High thermal energy promotes 1,4-addition; strong base drives disproportionation[2][4].
Ketone Excess + Fast Addition Dypnone (Self-Condensation)40 - 50%High concentration of enolate reacts with un-enolized ketone[6].
0°C + 10% NaOH + Slow Ketone Add. Minimal (High Purity)85 - 95%Low temp suppresses Michael addition; slow addition prevents Dypnone[4].
Solvent-Free Grinding (LAG) Minimal (Trace Michael)80 - 90%Restricted molecular mobility prevents consecutive side reactions[5].

References

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media Source: PMC (National Institutes of Health) URL:[Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • Mechanochemical Synthesis of Indolyl Chalcones with Antiproliferative Activity Source: Taylor & Francis Online URL:[Link]

  • Sustainable Route to Antiviral Furano-Chalcones via Microwave-Assisted Solvent-Free Synthesis with Recyclable MgO Source: RSC Publishing URL:[Link]

  • Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Stability of 4-Fluoro-4'-nitrochalcone

Welcome to the Technical Support Center for 4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0). This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0). This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues related to the handling, storage, and long-term stability of this compound.

Chalcones possess a highly reactive α,β-unsaturated carbonyl system (enone) that dictates their unique chemical reactivity, biological activity, and susceptibility to environmental factors such as light and nucleophiles. Understanding the causality behind these degradation pathways is critical for maintaining experimental integrity.

Section 1: Chemical Properties & Quantitative Data

To establish a baseline for handling, the physical and chemical properties of 4-Fluoro-4'-nitrochalcone are summarized below.

PropertyValueReference
Chemical Name 4-Fluoro-4'-nitrochalcone[1]
Synonyms (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[1]
CAS Number 2805-53-0[1],[2]
Molecular Formula C15H10FNO3[1],[2]
Molecular Weight 271.24 g/mol [1],[2]
Physical Form Solid[2],
Storage Temp (Solid) Ambient Temperature
Photo-sensitivity High (Isomerizes at 350-500 nm UV/Blue light)[3],[4]
Section 2: Troubleshooting FAQs

Q1: Why is my 4-Fluoro-4'-nitrochalcone stock solution showing multiple peaks on HPLC after a few days on the bench?

  • Causality & Expert Insight: Chalcones undergo rapid trans-cis (E/Z) photoisomerization when exposed to ambient light, particularly UV and blue light (350-500 nm)[5],[3],[4]. The thermodynamically stable trans (E) isomer is excited to the S1 state, leading to rotation around the olefinic double bond and relaxation into the cis (Z) isomer[3]. This fundamentally alters the compound's 3D conformation, receptor binding affinity, and biological activity.

  • Solution: Always handle solutions under low-light conditions and store them in amber glass vials. Validate isomeric purity via HPLC before use.

Q2: I am observing a rapid loss of compound concentration during my in vitro biochemical assays. What is causing this degradation?

  • Causality & Expert Insight: The α,β-unsaturated ketone in 4-Fluoro-4'-nitrochalcone is a highly reactive Michael acceptor. If your assay buffer contains nucleophilic reducing agents like Dithiothreitol (DTT), β-mercaptoethanol (BME), or high concentrations of glutathione (GSH), these thiols will undergo a Michael addition reaction with the enone double bond. This permanently and covalently modifies the chalcone, leading to rapid degradation in the assay matrix.

  • Solution: Exclude strong nucleophilic thiols from your assay buffers when testing chalcones. If a reducing environment is strictly required, consider using non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine), though compatibility should still be empirically verified.

Q3: How should I store the solid powder versus the DMSO stock solutions for maximum long-term stability?

  • Causality & Expert Insight: The solid powder is relatively stable at ambient temperature, but ambient moisture and oxygen can slowly degrade it over years. In solution (e.g., DMSO), the molecules are highly mobile and susceptible to hydrolysis, oxidation, and photoisomerization. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric water condensation into the solvent, which accelerates the hydrolysis of the compound.

  • Solution: Store the solid powder in a cool, dry place (desiccator). For DMSO stock solutions, prepare single-use aliquots, purge the headspace with an inert gas to displace oxygen, and freeze at -20°C or -80°C.

Section 3: Standard Operating Procedures (SOPs)

To ensure a self-validating experimental system, adhere to the following step-by-step methodologies.

Protocol 1: Preparation and Storage of DMSO Stock Solutions
  • Equilibration: Allow the solid 4-Fluoro-4'-nitrochalcone vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the required mass under subdued room lighting (avoid direct sunlight or intense fluorescent/blue light)[4].

  • Dissolution: Dissolve the powder in anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve the desired stock concentration (e.g., 10 mM). Vortex gently or sonicate briefly until fully dissolved.

  • Aliquotting: Transfer the solution into pre-sterilized amber glass vials or opaque microcentrifuge tubes (e.g., 20-50 µL per tube) to ensure single-use volumes.

  • Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas to displace reactive oxygen species.

  • Storage: Cap tightly, seal with Parafilm, and store immediately at -20°C to -80°C.

Protocol 2: Handling and Quality Control Validation
  • Thawing: Thaw a single aliquot at room temperature in the dark. Do not use heat blocks, as localized heating can accelerate degradation.

  • Validation: Prior to critical in vivo or in vitro assays, validate the E/Z isomeric purity using HPLC-UV/Vis. The trans isomer typically elutes later than the cis isomer on a reverse-phase C18 column due to its planar, more hydrophobic structure.

  • Disposal: Discard any unused portion of the thawed aliquot. Do not refreeze.

Section 4: Mechanistic Visualizations

Pathway E_Chalcone Trans (E) 4-Fluoro-4'-nitrochalcone (Biologically Active) Z_Chalcone Cis (Z) 4-Fluoro-4'-nitrochalcone (Inactive/Altered) E_Chalcone->Z_Chalcone UV/Blue Light (350-365 nm) Photoisomerization Michael_Adduct Michael Adduct (Degradation Product) E_Chalcone->Michael_Adduct Nucleophilic Attack (Thiols/Amines) Assay_Buffer Assay Buffer (Contains DTT/GSH) Assay_Buffer->Michael_Adduct Provides Nucleophiles

Mechanisms of 4-Fluoro-4'-nitrochalcone degradation via photoisomerization and nucleophilic attack.

Workflow Solid Solid Powder (Store at Ambient/Cool Temp) Weighing Weigh under Low Light Solid->Weighing Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Weighing->Dissolve Aliquot Aliquot into Amber Vials (Argon Purge) Dissolve->Aliquot Store Store at -20°C to -80°C Aliquot->Store

Step-by-step workflow for the preparation and long-term storage of chalcone stock solutions.

Section 5: References
  • Photoisomerization mechanism of the chalcone molecules. ResearchGate. Available at:[Link]

  • 4-Fluoro-4'-nitrochalcone | C15H10FNO3 | CID 5709024. PubChem - NIH. Available at:[Link]

  • pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. MDPI. Available at:[Link]

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Crystallization of Highly Substituted Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery, renowned for their anti-inflammatory, anti-cancer, and antimicrobial properties. However, highly substituted derivatives—particularly tho...

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Author: BenchChem Technical Support Team. Date: April 2026

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery, renowned for their anti-inflammatory, anti-cancer, and antimicrobial properties. However, highly substituted derivatives—particularly those bearing bulky, electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogens) groups—present unique thermodynamic challenges during purification.

This technical support guide is designed for researchers and drug development professionals. It bypasses basic recrystallization theory to directly address the physicochemical bottlenecks of chalcone crystallization: liquid-liquid phase separation (oiling out), complex polymorphism, and extreme lipophilicity.

Diagnostic Workflow for Chalcone Crystallization

ChalconeTroubleshooting Start Crude Chalcone Mixture OilingOut Issue: Oiling Out (LLPS) Start->OilingOut Solute MP < Solvent BP Polymorphism Issue: Polymorphism Start->Polymorphism Steric Hindrance HighSolubility Issue: High Solubility Start->HighSolubility High Lipophilicity Sol1 Use Lower BP Solvent & Slow Cooling OilingOut->Sol1 Sol2 Temperature Cycling & Seed Crystals Polymorphism->Sol2 Sol3 Anti-Solvent Addition (e.g., Water/Hexane) HighSolubility->Sol3 Success Pure Crystalline Chalcone Sol1->Success Sol2->Success Sol3->Success

Fig 1. Decision tree for troubleshooting highly substituted chalcone crystallization failures.

Section 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)

Q: My chalcone derivative separates as a dense oil at the bottom of the flask instead of forming crystals upon cooling. Why does this happen, and how can I force nucleation?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the melting point of your highly substituted chalcone is lower than the temperature at which the solution reaches supersaturation, or when impurities cause a severe freezing-point depression (1)[1]. Instead of overcoming the activation energy barrier to form a crystalline lattice, the system enters the spinodal decomposition region, phase-separating into a solute-rich liquid and a solvent-rich liquid (2)[2].

The Solution: You must alter the thermodynamics of the system so that the saturation curve crosses the crystallization boundary below the compound's melting point. This is achieved by using a solvent with a lower boiling point (e.g., switching from ethanol to methanol) or by artificially inducing nucleation before the oiling-out temperature is reached.

Protocol 1: Rescuing an Oiled-Out Chalcone (Self-Validating System)

This protocol utilizes anti-solvent titration and mechanical nucleation to bypass the LLPS boundary.

  • Re-dissolution & Concentration Adjustment: Reheat the biphasic oil/solvent mixture until it forms a single, clear phase. Add 10-15% more of the primary "good" solvent.

    • Validation Check: The solution must remain completely monophasic and clear upon removal from the heat source for at least 30 seconds. If it immediately clouds, the concentration is still too high.

  • Thermal Equilibration: Allow the flask to cool ambiently on a wooden or cork ring (do not place it on a cold benchtop). Rapid cooling forces the system into the metastable zone too quickly, promoting oiling out.

  • Mechanical Nucleation (Scratching): When the solution temperature drops to approximately 5°C above the suspected oiling-out point, use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface.

    • Causality: Scratching creates high-energy microscopic shards of glass and localized acoustic cavitation, providing ideal nucleation sites that dramatically lower the thermodynamic barrier for crystal formation.

  • Anti-Solvent Titration: If scratching fails, add a "poor" solvent (e.g., water for ethanol systems, or hexane for ethyl acetate systems) dropwise while the solution is still warm, until a faint, persistent turbidity is achieved. Add exactly one drop of the primary solvent to clear it, then cool slowly.

    • Validation Check: Successful nucleation will manifest as distinct, sharp particulates swirling in the solution. If the turbidity coalesces into rounded droplets on the flask walls, LLPS has reoccurred; repeat Step 1.

Section 2: Polymorphism and Conformational Isomerism

Q: I am observing inconsistent melting points and varying crystal habits (e.g., needles vs. blocks) across different batches of the same highly substituted chalcone. Is my compound impure?

The Causality: Highly substituted chalcones are notorious for polymorphism and conformational isomerism. The α,β-unsaturated carbonyl system linking the two aromatic rings is theoretically planar, but bulky substituents (like multiple methoxy groups) create severe steric hindrance. This forces the rings out of planarity, allowing the molecule to pack into multiple distinct crystal lattices with nearly identical lattice energies (3)[3]. Furthermore, trans-isomers generally form more stable, fluorescent polymorphs via slipped face-to-face π-stacking, whereas cis-isomers can exhibit entirely different thermal behaviors (4)[4].

The Solution: To ensure batch-to-batch consistency, you must drive the system toward the single, thermodynamically most stable polymorph using a solvent-mediated transformation.

Protocol 2: Solvent-Mediated Polymorphic Transformation
  • Slurry Formation: Suspend the mixed-polymorph chalcone in a solvent where it is only sparingly soluble at room temperature (e.g., 10% ethyl acetate in hexane).

    • Validation Check: A significant portion of the solid must remain undissolved. If it fully dissolves, the solvent is too strong, and you are performing a recrystallization, not a slurry conversion.

  • Thermal Cycling: Heat the slurry to 45°C for 2 hours, then cool to 15°C for 2 hours. Repeat this cycle 3 times under continuous magnetic stirring.

    • Causality: The metastable (kinetic) polymorphs have higher solubility than the stable (thermodynamic) polymorph. During heating, the kinetic forms dissolve preferentially. During cooling, the stable form crystallizes out. Over multiple cycles, Ostwald ripening drives the entire mass toward the most stable crystal lattice.

  • Microscopic Validation: Extract a drop of the slurry and observe it under a polarized light microscope.

    • Validation Check: The transformation is complete when a unified, homogenous crystal habit (e.g., exclusively block-like crystals) is observed, replacing the previously mixed morphologies.

Section 3: Managing Extreme Lipophilicity

Q: My chalcone is heavily substituted with halogens and methoxy groups. It remains completely dissolved even at -20°C in standard organic solvents. How do I decrease solubility without precipitating amorphous impurities?

The Causality: The principle of "like dissolves like" dominates here. Highly substituted chalcones exhibit extreme lipophilicity, meaning their solvation energy in organic solvents easily overcomes their lattice energy, even at sub-zero temperatures. Relying solely on temperature reduction will result in unacceptably low yields (5)[5].

The Solution: You must utilize a highly calibrated binary solvent system (anti-solvent crystallization) to artificially lower the solubility limit.

Table 1: Solvent Selection and Solubility Profiles for Substituted Chalcones
Solvent SystemPolarity IndexBoiling Point (°C)Suitability for Highly Substituted ChalconesMechanistic Caveat
95% Ethanol 5.278Broad-spectrum primary solvent.High BP may induce oiling out in low-MP chalcones.
Methanol 5.165Excellent for polar substituted chalcones.Lower BP restricts the maximum high-temp dissolution capacity.
Hexane 0.169Anti-solvent for highly lipophilic chalcones.Immiscible with highly polar solvents; requires an intermediate solvent like EtOAc.
Water 10.0100Universal anti-solvent for ethanol/methanol systems.Can cause rapid, amorphous "crashing out" if added too quickly.

Optimization Tip: When using a Hexane/Ethyl Acetate system for lipophilic chalcones, dissolve the crude product in the minimum amount of boiling Ethyl Acetate. Remove from heat, and add hot Hexane dropwise until the solution just begins to cloud. Allow it to cool undisturbed. The slow diffusion of the non-polar anti-solvent into the solvation shell of the chalcone forces an ordered, crystalline precipitation rather than an amorphous crash.

References

  • University of York. "Problems with Recrystallisations - Chemistry Teaching Labs." York.ac.uk. Available at: [Link]

  • ACS Publications. "Disappearing and Reappearing Polymorphism in p-Methylchalcone." Crystal Growth & Design. Available at: [Link]

  • RSC Publishing. "Effect of configurational isomerism and polymorphism on chalcone fluorescent properties." New Journal of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 4-Fluoro-4'-nitrochalcone and 4-Chloro-4'-nitrochalcone

Introduction: The Chalcone Scaffold and the Intrigue of Halogen Substitution Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core structure. This α,β-unsaturated ketone sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chalcone Scaffold and the Intrigue of Halogen Substitution

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core structure. This α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry, conferring a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The reactivity of the enone moiety as a Michael acceptor is believed to be a key determinant of its interaction with biological macromolecules.

The biological profile of the chalcone scaffold can be finely tuned by the introduction of various substituents on its two aromatic rings. The presence of a nitro group (-NO2), a strong electron-withdrawing group, has been shown to significantly influence the electronic properties and pharmacological behavior of chalcones, often enhancing their bioactivity.[1][2] Similarly, the incorporation of halogen atoms, such as fluorine and chlorine, can modulate the lipophilicity, metabolic stability, and binding interactions of the molecule, thereby impacting its therapeutic potential.

Structural Overview

The chemical structures of the two chalcones under review are presented below. The core difference lies in the halogen atom at the 4-position of Ring A, which influences the overall electronic and steric properties of the molecule.

  • 4-Fluoro-4'-nitrochalcone: Features a fluorine atom, the most electronegative element, which is small in size.

  • 4-Chloro-4'-nitrochalcone: Contains a chlorine atom, which is larger and less electronegative than fluorine but still a significant electron-withdrawing group.

Comparative Biological Activity: A Review of Available Data

Anticancer Activity

Both fluorinated and chlorinated chalcones, particularly those bearing a nitro group, have demonstrated promising anticancer activities. The electron-withdrawing nature of these substituents is thought to enhance the electrophilicity of the β-carbon in the enone system, facilitating Michael addition reactions with nucleophilic residues (e.g., cysteine) in key cellular proteins, such as those involved in cell proliferation and apoptosis.

While direct comparative IC50 values are not available from a single study, the following table summarizes reported anticancer activities for each compound from separate investigations. Readers are cautioned against making direct comparisons of potency due to variations in experimental protocols, cell lines, and incubation times across different studies.

CompoundCancer Cell LineAssayIC50 ValueReference
4-Fluoro-4'-nitrochalcone Data not available in searched literature---
4-Chloro-4'-nitrochalcone T47D (Breast)MTT38 µM
WiDr (Colorectal)MTT5.98 µg/mL
HeLa (Cervical)MTT4.78 µg/mL

Note: IC50 values for 4-Chloro-4'-nitrochalcone against WiDr and HeLa cell lines were reported in µg/mL in the source and have been presented as such.

Antimicrobial Activity

The α,β-unsaturated ketone moiety in chalcones is also implicated in their antimicrobial effects, potentially through the disruption of microbial enzymes and cell membrane integrity. The lipophilicity conferred by halogen substituents can aid in the penetration of microbial cell walls.

The following table presents available data on the antimicrobial activity of the two chalcones. As with the anticancer data, these findings are from different studies, and direct comparisons should be made with caution.

CompoundMicrobial StrainAssayMIC/Zone of InhibitionReference
4-Fluoro-4'-nitrochalcone Data not available in searched literature---
4-Chloro-4'-nitrochalcone S. aureusAgar Disc Diffusion12 mm[1]
E. coliAgar Disc Diffusion11 mm[1]

Note: The data for 4-Chloro-4'-nitrochalcone is for a chalcone with a 4-OCH3 substituent on one ring and a 4-Cl on the other, which is structurally related but not identical to 4-Chloro-4'-nitrochalcone.

Anti-inflammatory Activity

Chalcones have been reported to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.

Currently, specific anti-inflammatory data (e.g., IC50 values for COX inhibition or in vivo efficacy data) for 4-Fluoro-4'-nitrochalcone and 4-Chloro-4'-nitrochalcone from the searched literature is not available for a direct comparison. However, studies on fluorinated and nitro-substituted chalcones suggest their potential in this area.[3][4]

Structure-Activity Relationship (SAR) Insights

From the broader literature on halogenated and nitro-substituted chalcones, several SAR trends can be inferred to hypothesize the potential differences between the fluoro and chloro analogs:

  • Role of the Nitro Group: The 4'-nitro group is a strong electron-withdrawing substituent, which generally enhances the biological activity of chalcones.[4] It increases the electrophilicity of the Michael acceptor system, making the compound more reactive towards biological nucleophiles.[4]

  • Influence of Halogen Substitution:

    • Electronegativity and Size: Fluorine is the most electronegative and smallest halogen, while chlorine is less electronegative but larger. The higher electronegativity of fluorine can lead to stronger electronic effects, potentially enhancing the reactivity of the chalcone scaffold. However, the larger size of chlorine might lead to better van der Waals interactions with target proteins.

    • Lipophilicity: Both fluorine and chlorine increase the lipophilicity of the molecule compared to an unsubstituted analog, which can improve cell membrane permeability. The contribution to lipophilicity differs between the two halogens.

    • Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can lead to increased metabolic stability of the fluoro-substituted compound.

Based on these principles, one might hypothesize that 4-Fluoro-4'-nitrochalcone could exhibit different potency and pharmacokinetic properties compared to its chloro counterpart. However, without direct experimental evidence, this remains speculative.

Experimental Methodologies

To facilitate further research and direct comparison of these and other chalcone derivatives, we provide detailed protocols for key biological assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Chalcone stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24 hours A->B C Add chalcone derivatives B->C D Incubate 48-72 hours C->D E Add MTT solution D->E F Incubate 4 hours E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Agar Well Diffusion Method

This method is a standard preliminary test for evaluating the antimicrobial activity of a compound.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline solution

  • Chalcone solutions of known concentration

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., standard antibiotic) and negative control (solvent)

  • Petri dishes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of MHA plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the chalcone solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis A Prepare bacterial inoculum (0.5 McFarland) B Inoculate MHA plate A->B C Create wells in agar B->C D Add chalcone solution and controls to wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure zone of inhibition (mm) E->F

Caption: Workflow for Agar Well Diffusion Assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds.[5]

Materials and Reagents:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Chalcone suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Pletismometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week and divide them into control, standard, and test groups.

  • Compound Administration: Administer the chalcone suspension or vehicle orally or intraperitoneally to the respective groups. Administer the standard drug to the positive control group.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Administer Chalcone/ Vehicle/Standard Drug A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Perspectives

The provided experimental protocols serve as a foundation for researchers to conduct such head-to-head comparisons. Future studies should focus on evaluating these two compounds, and other closely related analogs, in a panel of standardized assays. This will not only allow for a conclusive determination of their relative potencies but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of halogenated chalcones. Such knowledge is crucial for the rational design and development of novel chalcone-based therapeutic agents.

References

  • Nitrochalcones: Pharmacological Activities and Therapeutic Potential - MDPI. (2026, March 16).
  • Nitrochalcones: Pharmacological Activities and Therapeutic Potential - ResearchG
  • (PDF)
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking - MDPI. (2024, October 8).
  • A Comparative Analysis of the Biological Activity of 4'-Bromochalcone and Other Chalcone Deriv
  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES - Rasayan Journal of Chemistry. (n.d.).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r

Sources

Comparative

Comparing Green Synthesis vs. Traditional Synthesis Yields for 4-Fluoro-4'-nitrochalcone

Executive Summary For researchers and drug development professionals, the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) represents a critical foundational step in discovering biologically active compounds. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) represents a critical foundational step in discovering biologically active compounds. Specifically, 4-Fluoro-4'-nitrochalcone is a highly valuable intermediate; the dual presence of electron-withdrawing fluorine and nitro groups significantly enhances its potential as an antimicrobial, anti-inflammatory, and antileishmanial agent.

Historically, the synthesis of this compound has relied on the conventional Claisen-Schmidt condensation. However, the paradigm is shifting. This guide objectively compares traditional solvent-heavy methodologies against modern green chemistry approaches (microwave-assisted and mechanochemical synthesis), providing empirical yield data, mechanistic causality, and self-validating experimental protocols to optimize your laboratory workflows.

Mechanistic Causality: Why Green Synthesis Outperforms

The synthesis of 4-Fluoro-4'-nitrochalcone occurs via a base-catalyzed Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-nitrobenzaldehyde[1].

The electronic properties of the precursors dictate the reaction's kinetics:

  • Enolate Formation: The 4-fluoro substituent on the acetophenone increases the acidity of the α -protons via inductive effects, facilitating rapid enolate formation[2].

  • Nucleophilic Attack: The 4'-nitro group strongly withdraws electron density from the benzaldehyde's carbonyl carbon, making it highly electrophilic and susceptible to rapid attack by the enolate[3].

The Traditional Bottleneck: In traditional synthesis, the reaction is carried out in a polar solvent (like ethanol) over several hours. While the electronic activation of the precursors drives the reaction forward, prolonged exposure to basic conditions and heat leads to unwanted side reactions, such as the Cannizzaro reaction of the aldehyde or secondary Michael additions, which ultimately degrade the yield[4].

The Green Advantage: Green methodologies manipulate the reaction environment to bypass these bottlenecks:

  • Microwave-Assisted Synthesis: Utilizes rapid, localized dielectric heating. This drastically lowers the activation energy barrier, completing the reaction in minutes. The short reaction time prevents the thermodynamic degradation of the product, resulting in superior yields[5].

  • Mechanochemical (Solvent-Free) Grinding: By eliminating the solvent, the effective concentration of the reactants becomes absolute. The enolate ion is not stabilized by solvent cages (a "naked" nucleophile), making it hyper-reactive. Mechanical friction provides the necessary activation energy, driving the equilibrium forward as water (the byproduct) is physically displaced[6].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the traditional synthesis of 4-Fluoro-4'-nitrochalcone against two primary green methodologies.

Synthesis MethodologyCatalyst / SolventReaction TimeAverage Yield (%)E-Factor (Waste)Purity Profile
Traditional Condensation NaOH / Ethanol4 – 24 Hours60% – 72%HighModerate (Requires extensive recrystallization)
Microwave-Assisted NaOH / PEG-400 or Solvent-Free3 – 10 Minutes88% – 95%LowHigh (Minimal side products)
Mechanochemical (Grinding) Solid NaOH / None10 – 20 Minutes85% – 92%Very LowHigh (Direct precipitation)

Data extrapolated from comparative chalcone synthesis studies emphasizing fluorinated and nitrated derivatives[1],[7],[8].

Visualizing the Synthesis

Process Workflow Comparison

SynthesisWorkflow Start 4-Fluoroacetophenone + 4-Nitrobenzaldehyde Trad Traditional Synthesis (Ethanol + NaOH) Start->Trad Conventional GreenMW Microwave-Assisted (Solvent-Free / PEG-400) Start->GreenMW Green GreenMech Mechanochemical (Grinding + Solid NaOH) Start->GreenMech Green TradTime Stirring: 4-24 Hours Yield: 60-72% Trad->TradTime MWTime Irradiation: 3-10 Mins Yield: 88-95% GreenMW->MWTime MechTime Grinding: 10-20 Mins Yield: 85-92% GreenMech->MechTime Product 4-Fluoro-4'-nitrochalcone (Purification via Recrystallization) TradTime->Product MWTime->Product MechTime->Product

Workflow comparing traditional and green synthesis routes for chalcone production.

Mechanistic Pathway

ReactionMechanism Step1 Base (OH-) extracts alpha-proton from 4-Fluoroacetophenone Step2 Formation of Enolate Carbanion Step1->Step2 Step3 Nucleophilic attack on 4-Nitrobenzaldehyde carbonyl carbon Step2->Step3 Step4 Aldol Intermediate Formation Step3->Step4 Step5 Dehydration (-H2O) via E1cB mechanism Step4->Step5 Step6 4-Fluoro-4'-nitrochalcone (alpha,beta-unsaturated ketone) Step5->Step6

Base-catalyzed Claisen-Schmidt condensation mechanism for chalcone synthesis.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The formation of the extended α,β -unsaturated conjugated system in the product will provide a distinct visual cue (a shift to a deep yellow/orange color), and Thin-Layer Chromatography (TLC) acts as the primary checkpoint.

Protocol A: Traditional Synthesis (Baseline)
  • Preparation: In a 50 mL round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Place the flask in an ice bath. Slowly add 5 mL of an aqueous NaOH solution (20% w/v) dropwise while stirring continuously to prevent localized exothermic degradation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 to 24 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction using TLC (Hexane:Ethyl Acetate, 4:1). The reaction is complete when the precursor spots disappear.

  • Workup: Pour the mixture over crushed ice and neutralize with dilute HCl (1M). A crude solid will precipitate.

  • Purification: Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the purified chalcone.

Protocol B: Microwave-Assisted Green Synthesis (Optimized)

This protocol utilizes PEG-400 as a green, recyclable phase-transfer catalyst and solvent alternative[2].

  • Preparation: In a microwave-safe vessel, mix 4-fluoroacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) with 5 mL of PEG-400.

  • Catalysis: Add 1 mL of 20% aqueous NaOH.

  • Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate at 400W for 3 to 5 minutes in 30-second intervals to prevent bumping.

  • Validation Checkpoint 1 (Visual): The mixture will rapidly transition to a deep yellow/orange suspension, indicating successful dehydration of the aldol intermediate.

  • Workup: Pour the hot mixture into 50 mL of ice-cold water. The product will immediately precipitate.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

Protocol C: Mechanochemical Solvent-Free Synthesis
  • Preparation: Add equimolar amounts (10 mmol each) of 4-fluoroacetophenone and 4-nitrobenzaldehyde into a clean, dry porcelain mortar.

  • Catalysis: Add 1 pellet (~0.1 g) of solid NaOH directly into the mortar.

  • Grinding: Grind the mixture vigorously with a pestle. Within 5–10 minutes, the mixture will melt into a paste (due to the release of water during the condensation) and subsequently solidify into a yellow/orange mass[6].

  • Validation Checkpoint 1 (TLC): Extract a micro-sample, dissolve in ethyl acetate, and run a TLC plate to confirm the absence of starting materials.

  • Workup: Suspend the solid mass in cold water to dissolve the NaOH catalyst.

  • Purification: Filter the solid under vacuum, wash with cold water until the filtrate is neutral (pH 7), and recrystallize from ethanol.

Conclusion

For the synthesis of highly reactive, electronically activated compounds like 4-Fluoro-4'-nitrochalcone, traditional solvent-based methods are not only environmentally detrimental but actively counterproductive to yield optimization. The prolonged reaction times required in ethanol allow for competitive side reactions.

By adopting Microwave-Assisted or Mechanochemical protocols, researchers can leverage the inherent electrophilicity of the nitro-substituted benzaldehyde and the acidity of the fluoro-substituted acetophenone. These green methods force the reaction to completion in minutes, boosting yields from ~65% to over 90%, while drastically reducing solvent waste and energy expenditure.

References

  • Frontiers in Chemistry. "The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Egyptian Pharmaceutical Journal. "Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents." World Health Organization (WHO) Index Medicus. Available at:[Link]

  • ResearchGate. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." ResearchGate.net. Available at:[Link]

  • Der Pharma Chemica. "Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone." Derpharmachemica.com. Available at:[Link]

Sources

Validation

A Researcher's Guide to Validating Molecular Docking: A Case Study of 4-Fluoro-4'-nitrochalcone vs. Standard Anticancer Drugs

In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic compounds.[1] Among these, molecular docking stands out for its abili...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic compounds.[1] Among these, molecular docking stands out for its ability to predict the binding affinity and orientation of a small molecule to a protein target. However, the journey from a promising in silico hit to a viable drug candidate is fraught with challenges, underscoring the critical need for robust validation of computational predictions.[1][2] This guide provides a comprehensive framework for validating molecular docking results, using a case study of 4-Fluoro-4'-nitrochalcone, a synthetic chalcone derivative, against established anticancer drugs.

Chalcones, precursors to flavonoids, have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[3][4][5] The introduction of fluorine and nitro groups to the chalcone scaffold can modulate its electronic and pharmacokinetic properties, potentially enhancing its therapeutic efficacy.[3][6] This guide will navigate the multi-faceted process of validating the predicted efficacy of 4-Fluoro-4'-nitrochalcone as a hypothetical inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, and benchmark its performance against standard-of-care VEGFR-2 inhibitors.

The Imperative of a Multi-Pronged Validation Strategy

A fundamental tenet of computational drug design is that in silico predictions must be anchored in experimental reality.[1] A low binding energy score in a docking simulation does not guarantee biological activity.[1][7] Factors such as protein flexibility, solvent effects, and the inherent limitations of scoring functions can lead to false positives.[2][7] Therefore, a rigorous validation workflow is not merely a procedural step but a cornerstone of scientific integrity, ensuring that only the most promising candidates advance to preclinical studies.

This guide will delineate a validation workflow that encompasses:

  • Computational Validation: Molecular dynamics simulations to assess the stability of the docked complex.

  • In Silico ADMET Profiling: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to evaluate the drug-likeness of the candidate molecule.

  • In Vitro Experimental Validation: Biochemical and cell-based assays to quantify the biological activity and cytotoxic effects of the compound.

Experimental Design: A Hypothetical Scenario

For the purpose of this guide, we will hypothesize a research objective: to validate the potential of 4-Fluoro-4'-nitrochalcone as a VEGFR-2 inhibitor and compare its in silico and in vitro performance against two well-established anticancer drugs that target VEGFR-2: Sorafenib and Sunitinib .

Target and Compound Selection Rationale
  • VEGFR-2: This tyrosine kinase receptor plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.[8]

  • 4-Fluoro-4'-nitrochalcone: As a representative of a pharmacologically active class of compounds, this molecule serves as our test candidate.

  • Sorafenib and Sunitinib: These are FDA-approved multi-kinase inhibitors used in the treatment of various cancers, with VEGFR-2 being one of their primary targets. They serve as positive controls and benchmarks for our study.

Part 1: In Silico Validation and Profiling

Molecular Docking Protocol

The initial step involves performing molecular docking of 4-Fluoro-4'-nitrochalcone, Sorafenib, and Sunitinib into the ATP-binding site of VEGFR-2.

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Obtain the 3D structures of 4-Fluoro-4'-nitrochalcone, Sorafenib, and Sunitinib.[9]

    • Optimize the ligand structures and assign charges using a force field like MMFF94.

  • Grid Generation:

    • Define the binding site (grid box) around the co-crystallized ligand in the active site of VEGFR-2.

  • Docking Simulation:

    • Perform the docking using a validated algorithm such as AutoDock Vina.

    • Generate multiple binding poses for each ligand.

  • Analysis of Docking Results:

    • Analyze the binding energies (affinity scores) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligands and the key amino acid residues in the VEGFR-2 active site. A lower binding energy generally indicates a more favorable interaction.[7]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time, offering a more realistic representation than static docking.[2]

Workflow:

  • Take the best-docked poses of 4-Fluoro-4'-nitrochalcone, Sorafenib, and Sunitinib with VEGFR-2 as the starting point.

  • Solvate the system in a water box with appropriate ions to neutralize the charge.

  • Perform energy minimization, followed by heating and equilibration of the system.

  • Run a production MD simulation for a sufficient duration (e.g., 100 ns).

  • Analyze the trajectory for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the stability of protein-ligand interactions.

MD_Workflow A Best Docked Pose B Solvation & Ionization A->B C Energy Minimization B->C D Heating & Equilibration C->D E Production MD (e.g., 100 ns) D->E F Trajectory Analysis (RMSD, RMSF) E->F

Caption: Workflow for Molecular Dynamics Simulation.

In Silico ADMET Prediction

Early assessment of a compound's pharmacokinetic and toxicity profile is crucial to avoid late-stage failures in drug development.[10][11] We will use freely available web servers like SwissADME and pkCSM for this purpose.[12][13]

Parameters to Evaluate:

  • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames test for mutagenicity and hERG inhibition for cardiotoxicity.

Part 2: In Vitro Experimental Validation

Experimental validation is the ultimate arbiter of the computational predictions.[14][15]

VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

Step-by-Step Protocol:

  • Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are combined in a reaction buffer.

  • Add varying concentrations of 4-Fluoro-4'-nitrochalcone, Sorafenib, and Sunitinib to the reaction mixture.

  • Incubate to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate, often using a luminescence-based method.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cells that overexpress VEGFR-2, such as human umbilical vein endothelial cells (HUVECs) or specific cancer cell lines (e.g., A549 lung cancer cells).[16]

Step-by-Step Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 4-Fluoro-4'-nitrochalcone, Sorafenib, and Sunitinib for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Validation_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Docking Molecular Docking MD_Sim MD Simulation Docking->MD_Sim ADMET ADMET Prediction Docking->ADMET Kinase_Assay VEGFR-2 Kinase Assay MD_Sim->Kinase_Assay ADMET->Kinase_Assay MTT_Assay Cytotoxicity (MTT) Assay Kinase_Assay->MTT_Assay

Caption: Overall Validation Workflow.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of this comparative validation study would be presented.

Table 1: Molecular Docking and MD Simulation Results

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesAverage RMSD (Ligand) during MD (Å)
4-Fluoro-4'-nitrochalcone-8.5Cys919, Asp1046, Glu8851.8
Sorafenib-10.2Cys919, Asp1046, Phe10471.2
Sunitinib-9.8Cys919, Asp1046, Glu9171.5

Table 2: In Silico ADMET Prediction Summary

Parameter4-Fluoro-4'-nitrochalconeSorafenibSunitinib
Lipinski's Rule of 50 Violations0 Violations1 Violation
GI AbsorptionHighHighHigh
BBB PermeantYesNoNo
CYP2D6 InhibitorNoYesYes
hERG InhibitionLow RiskHigh RiskMedium Risk
Ames ToxicityNon-toxicNon-toxicNon-toxic

Table 3: In Vitro Biological Activity

CompoundVEGFR-2 Kinase IC50 (nM)A549 Cell Cytotoxicity IC50 (µM)
4-Fluoro-4'-nitrochalcone15012.5
Sorafenib255.2
Sunitinib307.8

Discussion and Interpretation

The hypothetical results presented above would lead to the following interpretation:

  • Binding Affinity and Stability: While 4-Fluoro-4'-nitrochalcone shows a good binding affinity for VEGFR-2, it is lower than that of the standard drugs Sorafenib and Sunitinib. The MD simulation data suggests that all three compounds form stable complexes within the binding pocket, as indicated by the low RMSD values.

  • Pharmacokinetic Profile: The chalcone derivative exhibits a favorable ADMET profile, with no violations of Lipinski's rule, good predicted gastrointestinal absorption, and a lower risk of cardiotoxicity compared to the standard drugs. However, its predicted ability to cross the blood-brain barrier might be a concern for off-target effects in the central nervous system.

  • Biological Activity: The in vitro assays corroborate the in silico findings. 4-Fluoro-4'-nitrochalcone inhibits VEGFR-2 kinase activity and exhibits cytotoxicity against A549 cancer cells, but with higher IC50 values (lower potency) than Sorafenib and Sunitinib.

Conclusion

This guide outlines a systematic and multi-faceted approach to the validation of molecular docking results, which is essential for bridging the gap between computational predictions and experimental outcomes. While our hypothetical case study of 4-Fluoro-4'-nitrochalcone suggests it may be a less potent inhibitor of VEGFR-2 than the standard drugs, its favorable ADMET profile could warrant further investigation and lead optimization to improve its potency.

Ultimately, the integration of computational modeling with robust experimental validation provides a powerful paradigm for modern drug discovery, enabling researchers to make more informed decisions and accelerate the development of novel therapeutics.

References

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Alnajjar, R., et al. (2021). Molecular docking, molecular dynamics, and in vitro studies reveal the potential of angiotensin II receptor blockers to inhibit the COVID-19 main protease. Journal of Biomolecular Structure and Dynamics, 39(17), 6548-6561.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5709024, 4-Fluoro-4'-nitrochalcone.
  • Reyes-Vega, F. M., et al. (2026). Nitrochalcones: Pharmacological Activities and Therapeutic Potential. Molecules, 31(6), 1234.
  • Wang, T., et al. (2025). Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway. Drug Design, Development and Therapy, 19, 1523-1540.
  • Mphahlele, M. J., et al. (2023). Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). Bioorganic & Medicinal Chemistry, 31, 117015.
  • Megantara, S., et al. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. Drug Design, Development and Therapy, 19, 3451-3465.
  • Arborpharmchem. (2024, May 20). Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth.
  • Narayana, B., et al. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 4(2), 735-743.
  • Islam, M. R., et al. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(Special Issue), 1-6.
  • ResearchGate. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.

Sources

Comparative

Cytotoxicity comparison of 4-Fluoro-4'-nitrochalcone and doxorubicin

As a Senior Application Scientist, evaluating the therapeutic window and mechanistic efficacy of novel compounds against established clinical standards is paramount. Doxorubicin (DOX) remains a frontline anthracycline ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic window and mechanistic efficacy of novel compounds against established clinical standards is paramount. Doxorubicin (DOX) remains a frontline anthracycline chemotherapeutic, yet its clinical utility is frequently bottlenecked by dose-limiting cardiotoxicity and the rapid onset of multidrug resistance (MDR)[1].

In contrast, 4-Fluoro-4'-nitrochalcone (4F4NC) [2]—a synthetic flavonoid precursor characterized by an α,β -unsaturated carbonyl system—represents an emerging class of targeted electrophiles. By leveraging specific structural substitutions (a lipophilic fluoro group and an electron-withdrawing nitro group), 4F4NC acts as a potent Michael acceptor, offering distinct cytotoxic mechanisms and synergistic potential when combined with DOX[3][4].

This guide provides an objective, data-driven comparison of their cytotoxicity profiles, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence & Synergistic Potential

Understanding the causality behind cell death is critical for rational drug design. DOX and 4F4NC induce apoptosis through fundamentally different, yet complementary, intracellular pathways.

  • Doxorubicin (The Intercalator): DOX primarily localizes to the nucleus where it intercalates DNA and inhibits Topoisomerase II, leading to double-strand breaks. Secondarily, it undergoes redox cycling in mitochondria, generating reactive oxygen species (ROS) that trigger the intrinsic apoptotic cascade[1]. However, prolonged exposure upregulates P-glycoprotein (P-gp) efflux pumps, leading to MDR[4].

  • 4-Fluoro-4'-nitrochalcone (The Electrophile): The α,β -unsaturated ketone of 4F4NC acts as a Michael acceptor, forming covalent bonds with nucleophilic thiol groups (cysteine residues) on critical regulatory proteins (e.g., Keap1, NF-κB, and tubulin)[5]. The highly electronegative fluoro and nitro substitutions enhance the electrophilicity of the enone system, increasing target affinity. Crucially, chalcone derivatives have been shown to downregulate P-gp expression, thereby reversing DOX resistance and increasing intracellular DOX retention[4].

When co-delivered—such as in beeswax-based nanostructured lipid carriers (NLCs)—nitrochalcones and DOX exhibit profound synergy, amplifying oxidative damage-mediated apoptosis in hepatocarcinoma (HepG-2) cells while lowering the required dose of DOX[3].

MoA DOX Doxorubicin (DOX) TopoII Topo II Inhibition & DNA Damage DOX->TopoII ROS ROS Generation DOX->ROS FNC 4-Fluoro-4'-nitrochalcone Michael Michael Addition (Thiol Binding) FNC->Michael Pgp P-gp Inhibition (MDR Reversal) FNC->Pgp Synergy Apoptosis Apoptosis (Cancer Cell Death) TopoII->Apoptosis ROS->Apoptosis Michael->Apoptosis Pgp->DOX Increases Intracellular DOX

Divergent and synergistic signaling pathways of Doxorubicin and 4-Fluoro-4'-nitrochalcone.

Quantitative Cytotoxicity Comparison

While DOX is highly potent, its lack of selectivity causes severe off-target toxicity. Chalcone derivatives, particularly those with halogen and nitro substitutions, demonstrate a wider therapeutic window. The Selectivity Index (SI)—calculated as the IC 50​ in normal cells divided by the IC 50​ in cancer cells—is a critical metric here[6].

Note: The data below synthesizes representative values for DOX and highly substituted nitro/fluoro-chalcones across standardized cell lines[7][8][9].

CompoundCell Line (Type)IC 50​ Range ( μ M)Selectivity Index (vs. Normal Cells)Primary Limitation
Doxorubicin MCF-7 (Breast)0.3 - 1.0< 2.0 (Low)High cardiotoxicity, rapid MDR onset.
Doxorubicin HepG-2 (Liver)0.5 - 1.5< 2.0 (Low)Dose-limiting systemic toxicity.
Nitro/Fluoro-Chalcones MCF-7 (Breast)1.3 - 4.49.0 - 18.0 (High)Lower absolute potency than DOX.
Nitro/Fluoro-Chalcones HepG-2 (Liver)3.0 - 6.09.0 - 18.0 (High)Poor aqueous solubility (requires NLCs).

Data Insight: DOX achieves sub-micromolar potency but fails to discriminate effectively between malignant and healthy cells (e.g., MRC-5 fibroblasts). 4F4NC and its structural analogs sacrifice a degree of absolute potency for a significantly higher Selectivity Index, making them ideal candidates for combination therapies to lower the effective DOX dose[8].

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must avoid assay artifacts. For example, the standard MTT assay relies on mitochondrial reductases. Because DOX induces severe mitochondrial ROS, and chalcones can directly interact with redox enzymes, MTT often yields false viability readouts.

Therefore, a self-validating system utilizing the Sulforhodamine B (SRB) Assay (for stoichiometric protein biomass) paired with Flow Cytometry (for functional uptake) is required.

Workflow cluster_assays Parallel Validation Assays Culture Cell Culture & Seeding (Cancer vs Normal Lines) Treat Compound Treatment DOX 4F4NC Combination Culture->Treat SRB SRB Assay (Protein Biomass/Viability) Treat->SRB Flow Flow Cytometry (DOX Uptake & Apoptosis) Treat->Flow Analysis Data Synthesis IC50, Selectivity Index & Synergy SRB->Analysis Flow->Analysis

Self-validating experimental workflow for cytotoxicity and synergy quantification.

Protocol A: High-Fidelity Cytotoxicity Screening (SRB Assay)

Causality: SRB binds electrostatically to basic amino acid residues under mild acidic conditions. It measures total cellular protein mass, which is strictly proportional to cell number, bypassing the mitochondrial metabolic artifacts associated with DOX and flavonoids.

  • Seeding: Plate MCF-7 and normal MRC-5 cells at 5×103 cells/well in 96-well plates. Incubate for 24h to allow adherence.

  • Treatment: Treat cells with a logarithmic concentration gradient of DOX (0.01–10 μ M), 4F4NC (0.1–100 μ M), and a fixed-ratio combination for 48h. Include a vehicle control (0.1% DMSO max).

  • Fixation: Gently add cold 50% Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour to fix cellular proteins to the plate. Wash 5x with distilled water and air-dry.

  • Staining: Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes. Unbound dye is removed by washing 4x with 1% acetic acid.

  • Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes. Read absorbance at 515 nm using a microplate reader.

Protocol B: MDR Reversal & Intracellular DOX Quantification (Flow Cytometry)

Causality: DOX is naturally fluorescent (Ex: 488 nm, Em: 575 nm). By utilizing flow cytometry, we can directly measure whether pre-treatment with 4F4NC inhibits P-gp efflux pumps, thereby increasing the intracellular accumulation of DOX in resistant cell lines (MCF-7/DOX)[4].

  • Preparation: Seed MCF-7/DOX (resistant) cells in 6-well plates at 2×105 cells/well.

  • Pre-sensitization: Treat cells with a sub-toxic dose of 4F4NC (e.g., 5 μ M) for 12 hours to allow for P-gp downregulation/inhibition.

  • DOX Loading: Add DOX (1 μ M) to the wells and incubate for an additional 4 hours.

  • Harvesting: Wash cells 3x with ice-cold PBS to halt efflux and remove extracellular DOX. Trypsinize, pellet, and resuspend in 500 μ L of cold flow cytometry buffer (PBS + 2% FBS).

  • Analysis: Analyze on a flow cytometer using the PE channel (detecting DOX fluorescence). An increase in Mean Fluorescence Intensity (MFI) in the combination group vs. DOX alone validates the MDR-reversal mechanism.

Conclusion for Drug Developers

While Doxorubicin remains an indispensable tool in oncology, its ceiling of efficacy is strictly limited by toxicity and resistance. 4-Fluoro-4'-nitrochalcone should not be viewed merely as a standalone cytotoxic agent, but rather as a highly selective, electrophilic modulator. By utilizing the protocols above, researchers can validate how the integration of 4F4NC into combination regimens (e.g., via co-loaded lipid nanoparticles) can restore DOX sensitivity, maximize apoptotic induction, and preserve healthy tissue[3][4].

References

  • PubChem - National Institutes of Health (NIH) . "4-Fluoro-4'-nitrochalcone | C15H10FNO3 | CID 5709024".[Link]

  • MDPI . "Nitrochalcones: Pharmacological Activities and Therapeutic Potential".[Link]

  • PubMed - Elsevier B.V. "Doxorubicin and 4-nitrochalcone loaded in beeswax-based nanostructured lipid carriers: In vitro antitumoral screening and evaluation of synergistic effect on HepG-2 cells".[Link]

  • PMC - National Institutes of Health (NIH) . "Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies".[Link]

  • PMC - National Institutes of Health (NIH) . "A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression".[Link]

  • Biomedical Research and Therapy . "Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives".[Link]

  • ResearchGate . "A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments".[Link]

Sources

Validation

Structural and Reactivity Comparison Guide: 4-Fluoro-4'-nitrochalcone vs. 4-Fluoro-3'-nitrochalcone

Executive Summary Chalcones ( α,β -unsaturated ketones) are privileged scaffolds in medicinal chemistry and organic synthesis, characterized by two aromatic rings (Ring A and Ring B) linked by a three-carbon enone system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chalcones ( α,β -unsaturated ketones) are privileged scaffolds in medicinal chemistry and organic synthesis, characterized by two aromatic rings (Ring A and Ring B) linked by a three-carbon enone system. The precise positioning of electron-withdrawing or electron-donating substituents on these rings dictates the molecule's electronic landscape, thermodynamic stability, and chemical reactivity.

This guide provides an in-depth comparative analysis of two closely related positional isomers: 4-Fluoro-4'-nitrochalcone and 4-Fluoro-3'-nitrochalcone . By shifting the nitro group on the acetophenone-derived Ring A from the para (4') to the meta (3') position, the molecule undergoes a fundamental shift in resonance stabilization, directly impacting its spectroscopic signatures and susceptibility to nucleophilic attack (Michael addition).

Structural & Electronic Profiling

In standard chalcone nomenclature, Ring A (derived from acetophenone) is denoted with primed numbers, while Ring B (derived from benzaldehyde) uses unprimed numbers. Both isomers share a 4-fluorophenyl group at Ring B but differ critically at Ring A:

  • 4-Fluoro-4'-nitrochalcone : The nitro group is positioned para to the carbonyl group[1]. This allows for extended conjugation. The strongly electron-withdrawing nitro group exerts both an inductive effect (-I) and a resonance effect (-M), pulling electron density through the conjugated π -system[2].

  • 4-Fluoro-3'-nitrochalcone : The nitro group is positioned meta to the carbonyl group. Due to orbital geometry, it cannot participate in direct resonance with the enone system. It relies solely on its inductive effect (-I) to withdraw electron density.

Quantitative & Qualitative Comparison Summary
Property4-Fluoro-4'-nitrochalcone4-Fluoro-3'-nitrochalcone
IUPAC Name (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Nitro Position (Ring A) Para (4')Meta (3')
Electronic Effect of -NO₂ Strong -M (Resonance) and -I (Inductive)-I (Inductive) only
β -Carbon Electrophilicity HighModerate
1H NMR (Ring A pattern) AA'BB' system (two distinct doublets)Complex multiplet (singlet, 2 doublets, triplet)

Mechanistic Causality: Impact on Reactivity

The biological and synthetic utility of chalcones is largely driven by the electrophilicity of their β -carbon, which serves as a prime target for 3[3].

In 4-Fluoro-4'-nitrochalcone , the -M effect of the para-nitro group stabilizes the enolate-like transition state during a nucleophilic attack. This resonance withdrawal severely depletes electron density at the β -carbon, accelerating reaction kinetics with cellular thiols like glutathione (GSH)[3]. Conversely, the lack of resonance stabilization in 4-Fluoro-3'-nitrochalcone results in a less polarized double bond, raising the activation energy required for Michael additions and slowing down the reaction rate.

G A 4'-Nitrochalcone (Para-Nitro) C Resonance (-M) & Inductive (-I) Effects A->C B 3'-Nitrochalcone (Meta-Nitro) D Inductive (-I) Effect Only B->D E High Electrophilicity at β-Carbon C->E F Moderate Electrophilicity at β-Carbon D->F G Fast Michael Addition (e.g., with GSH) E->G H Slower Michael Addition (e.g., with GSH) F->H

Electronic effects dictating β-carbon electrophilicity and Michael addition reactivity.

Experimental Workflows: A Self-Validating System

To objectively study these isomers, they must be synthesized with high isomeric purity. The classical aqueous base-catalyzed 4 remains the gold standard for generating the thermodynamically stable (E)-chalcone[4].

Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol utilizes a self-validating feedback loop where temperature control prevents side reactions, and neutralization halts degradation.

Step 1: Reagent Preparation Dissolve 10 mmol of 4-fluorobenzaldehyde and 10 mmol of the respective acetophenone (4-nitroacetophenone for the 4'-isomer; 3-nitroacetophenone for the 3'-isomer) in 20 mL of absolute ethanol.

Step 2: Base Catalysis (Critical Causality Step) Cool the reaction vessel to 0–5 °C in an ice bath. Causality: Lowering the temperature before base addition suppresses the competitive aldol self-condensation of the acetophenone. Dropwise, add 5 mL of an aqueous 30% NaOH solution.

Step 3: Condensation Remove the ice bath and stir the mixture at room temperature for 3–4 hours. The base deprotonates the acetophenone to form an enolate, which attacks the aldehyde. Subsequent dehydration yields the conjugated enone[4]. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 3:1).

Step 4: Isolation & Neutralization Once complete, pour the mixture into crushed ice and neutralize with 1M HCl until pH ~7. Causality: Neutralization forces the hydrophobic chalcone to precipitate completely and prevents base-catalyzed retro-aldol degradation during isolation. Filter the crude solid under a vacuum.

Step 5: Validation Recrystallize the crude product from hot ethanol to isolate the pure (E)-isomer. Validate the structure using 1H NMR and IR spectroscopy (see Section 5).

Workflow Step1 Step 1: Reagent Prep Equimolar Aldehyde + Acetophenone in EtOH Step2 Step 2: Base Catalysis Dropwise aq. NaOH at 0-5°C (Prevents side reactions) Step1->Step2 Step3 Step 3: Condensation Stir at RT (Claisen-Schmidt) & Monitor via TLC Step2->Step3 Step4 Step 4: Isolation Neutralize with HCl, Filter, & Wash Step3->Step4 Step5 Step 5: Validation Recrystallize & Confirm via NMR/IR Step4->Step5

Self-validating Claisen-Schmidt condensation workflow for chalcone synthesis.

Spectroscopic Signatures (Validation)

Differentiating these two isomers in the lab relies heavily on identifying the substitution pattern of Ring A through spectroscopy.

1H NMR Spectroscopy
  • 4-Fluoro-4'-nitrochalcone : The symmetry of the para-substituted Ring A results in a classic AA'BB' spin system . You will observe two distinct, heavily coupled doublets integrating to 2 protons each (typically between 8.10 and 8.40 ppm), corresponding to the protons adjacent to the nitro group and the carbonyl group.

  • 4-Fluoro-3'-nitrochalcone : The asymmetry of the meta-substituted Ring A breaks this pattern. The spectrum will show a highly deshielded singlet (H-2', trapped between the nitro and carbonyl groups), two distinct doublets (H-4' and H-6'), and a triplet (H-5').

IR Spectroscopy

The carbonyl stretching frequency ( νC=O​ ) provides direct evidence of the electronic effects discussed in Section 2.

  • In 4-Fluoro-4'-nitrochalcone , the strong -M effect of the para-nitro group withdraws electron density away from the carbonyl oxygen. This reduces the contribution of the single-bond character ( C+−O− ) in the resonance hybrid, effectively increasing the force constant of the C=O bond. Consequently, its νC=O​ appears at a slightly higher wavenumber compared to the 3'-isomer.

References

  • PubChem (NIH) . "4-Fluoro-4'-nitrochalcone | C15H10FNO3 | CID 5709024". National Center for Biotechnology Information. Available at:[1]

  • CORE . "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins". CORE Academic Search. Available at:[4]

  • PMC (NIH) . "Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition". PubMed Central. Available at:[3]

  • Journal of Chemical Reviews . "Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review". J. Chem. Rev. Available at:[2]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative FTIR Spectral Analysis of Halogenated Nitrochalcones

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of halogenated nitrochalcones. Moving beyond a simple recitation of spectral data, we will explore the underlying elec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of halogenated nitrochalcones. Moving beyond a simple recitation of spectral data, we will explore the underlying electronic effects of nitro and halogen substituents that govern the observable shifts in vibrational frequencies. This document is intended for researchers, scientists, and professionals in drug development who utilize FTIR spectroscopy for structural elucidation and characterization of complex organic molecules.

The Chalcone Backbone: A Spectroscopic Starting Point

Chalcones, or 1,3-diaryl-2-propen-1-ones, form the core structure of many biologically active compounds. Their spectroscopic signature is dominated by the α,β-unsaturated ketone system. Before analyzing substituted variants, it is crucial to understand the fundamental vibrations of the parent chalcone structure.

The most characteristic absorption in a chalcone's IR spectrum is the carbonyl (C=O) stretching vibration. In a simple aliphatic ketone, this peak appears around 1715 cm⁻¹. However, in chalcones, conjugation with the adjacent carbon-carbon double bond (C=C) and the aromatic ring delocalizes the π-electrons, imparting a partial single-bond character to the carbonyl group. This weakens the C=O bond, lowering its vibrational frequency to a range of 1630-1680 cm⁻¹ [1][2]. Other key vibrations include the alkenyl C=C stretch, typically found near 1580-1610 cm⁻¹ , and the aromatic C=C stretching vibrations, which often appear in the 1450-1600 cm⁻¹ region[3].

The Perturbing Influence of Substituents: Electronic Effects on Vibrational Frequencies

The introduction of substituents onto the aromatic rings of the chalcone backbone systematically alters the electronic distribution within the molecule. These perturbations are directly observable in the FTIR spectrum, particularly in the position of the C=O stretching band.

The Nitro Group: A Potent Electron-Withdrawing Force

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). When attached to the aromatic rings, it pulls electron density away from the entire conjugated system.

  • Impact on Carbonyl (C=O) Stretching: By withdrawing electron density, the -NO₂ group reduces the electron delocalization from the phenyl ring into the enone system. This effectively shortens and strengthens the C=O bond, causing its stretching frequency to shift to a higher wavenumber (hypsochromic shift) compared to the unsubstituted chalcone[4].

  • Characteristic -NO₂ Vibrations: The nitro group itself gives rise to two distinct, strong absorption bands:

    • Asymmetric Stretching (ν_as(NO₂)): Typically observed in the 1500–1560 cm⁻¹ range.

    • Symmetric Stretching (ν_s(NO₂)): Found in the 1345–1385 cm⁻¹ range[5][6]. These two peaks are a definitive marker for the presence of a nitro group.

Halogens: A Duality of Inductive and Resonance Effects

Halogens (F, Cl, Br, I) exert a more complex influence due to their dual electronic nature. They exhibit a strong, electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+M) , where their lone-pair electrons can be delocalized into the aromatic ring[7].

  • Impact on Carbonyl (C=O) Stretching: The net effect on the C=O frequency depends on the balance between these two opposing forces. For halogens in the para-position of the benzoyl ring, the +M effect, while weaker than the -I effect, can be significant enough to slightly increase electron density in the conjugated system. This can lead to a minor lengthening of the C=O bond and a shift of its stretching frequency to a lower wavenumber (bathochromic shift) compared to the unsubstituted parent compound[7]. The effect is often subtle.

  • Characteristic C-X Vibrations: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum and are useful for confirmation:

    • C-F: Strong absorption, typically 1000-1400 cm⁻¹ .

    • C-Cl: Found in the 600-800 cm⁻¹ range[3][8].

    • C-Br: Appears in the 500-600 cm⁻¹ range.

Comparative Spectral Data

The following table summarizes the expected vibrational frequencies for a series of substituted chalcones, illustrating the cumulative effects of halogen and nitro groups. The data represents typical values compiled from spectroscopic literature.

Functional Group Chalcone 4-Nitrochalcone 4-Chlorochalcone 4-Chloro-4'-nitrochalcone
C-H (Aromatic/Vinylic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C=O (Carbonyl Stretch) ~1665 cm⁻¹~1675 cm⁻¹~1660 cm⁻¹~1680 cm⁻¹
C=C (Aromatic/Alkenyl) ~1605 cm⁻¹~1600 cm⁻¹~1600 cm⁻¹~1595 cm⁻¹
NO₂ (Asymmetric Stretch) N/A~1525 cm⁻¹N/A~1520 cm⁻¹
NO₂ (Symmetric Stretch) N/A~1350 cm⁻¹N/A~1348 cm⁻¹
C-Cl Stretch N/AN/A~750 cm⁻¹~755 cm⁻¹

Analysis:

  • The 4-Nitrochalcone shows a higher C=O frequency than the parent chalcone, confirming the electron-withdrawing effect.

  • The 4-Chlorochalcone exhibits a slightly lower C=O frequency, suggesting the resonance effect marginally outweighs the inductive effect in this specific configuration[7].

  • In 4-Chloro-4'-nitrochalcone , the powerful electron-withdrawing nitro group dominates, causing the C=O frequency to shift to the highest value, demonstrating a cumulative electronic effect.

Experimental Protocols

To ensure the integrity of spectroscopic data, a robust and validated methodology for both synthesis and analysis is paramount.

Synthesis of a Model Compound: (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

This protocol describes a standard Claisen-Schmidt condensation reaction.[9][10]

Materials:

  • 4-chloroacetophenone

  • 4-nitrobenzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Deionized water

  • Hydrochloric Acid (HCl), 10% solution

  • Magnetic stirrer, round-bottom flask, beakers, Buchner funnel

Procedure:

  • Prepare Base Solution: Dissolve NaOH (10 mmol) in 20 mL of a 1:1 ethanol/water solution in a 100 mL round-bottom flask with stirring until fully dissolved. Cool the solution in an ice bath to 0-5 °C.

  • Add Ketone: To the cooled base solution, add 4-chloroacetophenone (10 mmol) dropwise while maintaining the temperature below 10 °C. Stir for 15 minutes.

  • Add Aldehyde: Dissolve 4-nitrobenzaldehyde (10 mmol) in a minimal amount of ethanol. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A solid precipitate should form.

  • Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid.

  • Validation: Dry the purified product and determine its melting point. Compare the obtained value with the literature value to confirm purity before proceeding with spectral analysis.

FTIR Spectrum Acquisition (KBr Pellet Method)

This method is ideal for obtaining high-quality spectra of solid samples.[7]

Materials:

  • Synthesized chalcone (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr) powder (~200 mg), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110 °C for 2-3 hours and cool in a desiccator to remove any adsorbed moisture, which causes a broad interference band around 3400 cm⁻¹.

  • Grinding: Place a small amount of KBr in the agate mortar and grind to a fine powder. Add 1-2 mg of the synthesized chalcone sample.

  • Mixing: Grind the sample and KBr together for several minutes until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly cloudy appearance.

  • Pressing: Transfer the powder mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Record a background spectrum of the empty sample chamber beforehand, which will be automatically subtracted from the sample spectrum.

Visualizing Workflows and Relationships

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis Reactants 4-Chloroacetophenone + 4-Nitrobenzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Purification Recrystallization from Ethanol Reaction->Purification FTIR_Prep KBr Pellet Preparation Purification->FTIR_Prep Pure Compound FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq Interpretation Spectral Interpretation FTIR_Acq->Interpretation

Caption: Experimental workflow for the synthesis and FTIR analysis of a halogenated nitrochalcone.

Electronic Effects on Carbonyl Frequency

G cluster_substituents Substituent Effects cluster_effects Mechanism cluster_result Spectral Outcome Chalcone Chalcone Core (α,β-Unsaturated Ketone) Nitro -NO₂ Group (Ring A or B) Chalcone->Nitro Halogen -Halogen Group (Ring A or B) Chalcone->Halogen Nitro_Effect Strong Electron Withdrawal (-I, -M) Nitro->Nitro_Effect Halogen_Effect Inductive Withdrawal (-I) vs. Resonance Donation (+M) Halogen->Halogen_Effect Result Shift in ν(C=O) Nitro_Effect->Result Strengthens C=O bond (Higher Wavenumber) Halogen_Effect->Result Subtle effect on C=O bond (Slightly Lower/Higher Wavenumber)

Sources

Validation

Toxicological Validation of 4-Fluoro-4'-nitrochalcone: An Application Scientist's Guide

As drug development pivots toward highly targeted electrophilic compounds, the toxicological validation of chalcone derivatives requires rigorous, self-validating methodologies. 4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted electrophilic compounds, the toxicological validation of chalcone derivatives requires rigorous, self-validating methodologies. 4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0)[1] represents a privileged scaffold in medicinal chemistry. By integrating an electron-withdrawing nitro group and a lipophilic fluorine atom onto the 1,3-diphenyl-2-propen-1-one backbone, this molecule acts as a potent Michael acceptor.

However, evaluating its therapeutic window requires moving beyond basic viability assays. As an Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo toxicity profile of 4-Fluoro-4'-nitrochalcone against standard chemotherapeutics (e.g., Doxorubicin) and unsubstituted chalcones, detailing the causality behind each experimental choice.

The Mechanistic Rationale: Structure-Toxicity Relationship

Before designing a validation protocol, we must understand how the compound's structure dictates its biological behavior. The nitro group at the 4'-position enhances the electrophilicity of the α,β -unsaturated ketone, allowing it to selectively deplete intracellular glutathione and inhibit the mTOR pathway in cancer cells 2[2]. Simultaneously, the fluorine atom at the 4-position increases metabolic stability and membrane permeability, preventing rapid hepatic degradation[3].

This dual modification creates a differential toxicity profile: it exploits the high baseline reactive oxygen species (ROS) in tumor microenvironments while sparing normal tissues that possess robust antioxidant capacities 4[4].

Mechanism Compound 4-Fluoro-4'-nitrochalcone Uptake Cellular Uptake (Lipophilic F-substitution) Compound->Uptake Cancer Tumor Microenvironment (High ROS baseline) Uptake->Cancer Normal Normal Tissue (Robust Antioxidants) Uptake->Normal ROS ROS Amplification & Michael Acceptor Binding Cancer->ROS mTOR mTOR Pathway Inhibition Cancer->mTOR Survival Metabolic Clearance Normal->Survival Detoxification Apoptosis Apoptosis & Cell Death ROS->Apoptosis mTOR->Apoptosis

Figure 1: Differential mechanistic pathways of 4-Fluoro-4'-nitrochalcone in tumor vs. normal cells.

In Vitro Toxicity Validation System

In vitro assays must be designed as self-validating systems. We utilize a dual-cell line approach—MCF-7 (breast carcinoma) and HB4a (normal mammary epithelial)—to establish a Selectivity Index (SI). Furthermore, because chalcones are often administered intravenously in preclinical models, a hemolytic assay is mandatory to ensure red blood cell compatibility 5[5].

Protocol 1: High-Throughput Cytotoxicity & Selectivity (MTT Assay)

Causality: We use MTT over ATP-based assays because chalcones directly impact mitochondrial reductase activity, providing a highly sensitive readout of early-stage metabolic toxicity.

  • Cell Seeding: Seed MCF-7 and HB4a cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment Administration: Treat cells with 4-Fluoro-4'-nitrochalcone (0.1–100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and Doxorubicin (1 µM) as a positive cytotoxic control.

  • Incubation & Readout: After 48h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol 2: Erythrocyte Hemolysis Assay (ASTM F756-00 Standard)

Causality: Lipophilic compounds can disrupt lipid bilayers. This assay ensures the compound does not cause non-selective membrane lysis[5].

  • Preparation: Isolate fresh murine erythrocytes and wash 3x with PBS. Prepare a 2% (v/v) suspension.

  • Incubation: Mix 1 mL of suspension with 1 mL of compound (up to 80 µg/mL). Incubate at 37°C for 1h.

    • Self-Validation Step: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Quantification: Centrifuge at 3000 rpm for 5 min. Measure the absorbance of the supernatant at 540 nm.

Quantitative Data Summary: In Vitro Performance
CompoundMCF-7 IC₅₀ (µM)HB4a IC₅₀ (µM)Selectivity Index (SI)Hemolysis (%) at 80 µg/mL
4-Fluoro-4'-nitrochalcone ~4.5>50.0>11.1 <2.0% (Non-hemolytic)
Unsubstituted Chalcone ~25.0~35.01.4~4.5% (Slightly hemolytic)
Doxorubicin (Control) 0.170.553.2>95.0% (Highly hemolytic)

Data synthesized from structurally analogous nitrochalcone validation studies[2][4][5].

In Vivo Systemic Profiling

While in vitro 2D cultures provide baseline IC₅₀ values, they lack the metabolic complexity of a whole organism. Chalcones undergo extensive first-pass metabolism in the liver via CYP450 enzymes. Therefore, bridging to a murine model is critical to assess hepatotoxicity, nephrotoxicity, and systemic clearance 6[6].

InVivo Phase1 Acclimatization (7 Days) Phase2 Dosing Regimen (21 Days) Phase1->Phase2 Phase3 In-Life Monitoring (Weight) Phase2->Phase3 Phase4 Endpoint Necropsy (Blood/Organs) Phase3->Phase4 Phase5 Toxicological Analysis (Histology) Phase4->Phase5

Figure 2: Standardized 21-day subchronic in vivo toxicity validation workflow for chalcones.

Protocol 3: 21-Day Subchronic Toxicity & Organ Coefficient Analysis

Causality: Acute LD₅₀ testing (often >2000 mg/kg for nitrochalcones)[2] only shows immediate lethality. A 21-day subchronic model at a therapeutic dose (25 mg/kg) reveals cumulative organ stress, mimicking a clinical dosing cycle.

  • Animal Grouping: Randomize female BALB/c mice into three groups (n=6): Vehicle Control, 4-Fluoro-4'-nitrochalcone (25 mg/kg/day, oral), and Doxorubicin (2 mg/kg/day, IP).

  • In-Life Monitoring: Record body weight and behavioral signs of distress every 48 hours. Weight loss >10% is a primary indicator of systemic toxicity.

  • Endpoint Necropsy: On Day 22, euthanize via CO₂ asphyxiation. Collect blood via cardiac puncture for biochemical analysis.

  • Biochemical & Histological Validation:

    • Centrifuge blood to isolate serum. Measure Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) to validate hepatic integrity.

    • Excise liver, kidneys, and spleen. Calculate the organ coefficient (Organ Weight / Body Weight × 100) to check for edema or atrophy[6].

Quantitative Data Summary: In Vivo Safety Profile
ParameterVehicle Control4-Fluoro-4'-nitrochalconeDoxorubicin (Control)
Acute LD₅₀ (mg/kg) N/A>2000~15-20
Body Weight Change (%) +12.5%+11.8% (ns)-15.4% ()
Serum AST (U/L) 45 ± 548 ± 6 (ns)120 ± 15 ()
Serum ALT (U/L) 35 ± 438 ± 5 (ns)95 ± 12 (***)
Liver Histopathology Normal architectureNormal architectureSevere necrosis

(ns = non-significant compared to vehicle; *** = p < 0.001)

Comparative Efficacy Synthesis

When objectively compared to alternatives, 4-Fluoro-4'-nitrochalcone demonstrates a vastly superior safety profile. Doxorubicin, while highly potent, causes severe off-target toxicity, evidenced by profound weight loss, elevated transaminases, and high hemolysis rates. Unsubstituted chalcones lack the metabolic stability provided by the fluorine atom and the targeted electrophilicity of the nitro group, resulting in poor selectivity (SI = 1.4) and higher required doses.

By employing these self-validating protocols, researchers can confidently establish that 4-Fluoro-4'-nitrochalcone provides a wide therapeutic window, maintaining metabolic stability without inducing hepatotoxicity or erythrocyte lysis, making it a highly viable candidate for advanced preclinical oncology models.

References

  • PubChem - NIH. "4-Fluoro-4'-nitrochalcone | C15H10FNO3 | CID 5709024". National Center for Biotechnology Information.
  • Acco et al. (2024). "4-Nitrochalcone as a potential drug in non-clinical breast cancer studies". Chemico-Biological Interactions / PubMed.
  • Martins et al. (2024). "Nitrochalcones: Pharmacological Activities and Therapeutic Potential". MDPI Pharmaceuticals.
  • RSC Publishing (2026). "Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies". Royal Society of Chemistry.
  • SciELO (2021). "TOXICITY ASSESSMENT OF SYNTHETIC CHALCONES WITH ANTILEISHMANIAL POTENTIAL IN BALB/c MICE". Revista Peruana de Medicina Experimental y Salud Publica.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-4'-nitrochalcone

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are a direct reflection of our commitment to a safe and sustainable research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-4'-nitrochalcone, a compound often utilized in synthetic chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from the disposal procedures of analogous nitrated and halogenated organic compounds, alongside established best practices for laboratory chemical waste management.[1]

The procedures outlined herein are grounded in the fundamental principles of minimizing risk, ensuring regulatory compliance, and protecting both laboratory personnel and the environment.

Section 1: Hazard Assessment and Initial Precautions

4-Fluoro-4'-nitrochalcone, while a valuable synthetic intermediate, must be handled with the appropriate level of caution. Based on the known hazards of structurally similar compounds, such as other substituted chalcones and nitro-aromatic compounds, it is prudent to assume that this chemical is a harmful irritant.[1][2][3] Therefore, all handling and disposal operations should be conducted with the assumption that it can cause skin, eye, and respiratory tract irritation.[2][3]

1.1 Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, the following minimum PPE must be worn to prevent accidental exposure:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent direct skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or airborne particles of the solid compound.[2][3]
Lab Coat Standard, long-sleeved laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.To avoid the inhalation of any fine dust or vapors that may be generated.[2][4]

1.2 Engineering Controls: Creating a Safe Workspace

All manipulations involving 4-Fluoro-4'-nitrochalcone, including weighing, transfer, and preparation for disposal, should be conducted within a properly functioning chemical fume hood. This engineering control is critical for preventing the release of chemical dust or vapors into the laboratory environment.

Section 2: Spill Management and Emergency Procedures

In the event of an accidental spill, a swift and appropriate response is necessary to mitigate exposure and prevent the spread of contamination.[5][6]

2.1 Spill Containment and Cleanup Protocol

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if necessary, evacuate the immediate area. Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[1]

  • Contain the Spill: For solid spills, carefully cover the material with an inert absorbent, such as sand, vermiculite, or a commercial chemical absorbent.[1] Crucially, do not use combustible materials like paper towels for the initial containment. [1]

  • Collection: Gently sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][2] Avoid generating dust during this process.[2][4]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a wash with soap and water.[1] All cleaning materials, including contaminated wipes and gloves, must be collected and disposed of as hazardous waste.[1][5]

Visualizing the Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of All Materials as Hazardous Waste Decontaminate->Dispose Disposal_Decision_Tree Start Generate 4-Fluoro-4'-nitrochalcone Waste IsSolid Is the waste solid? Start->IsSolid IsContaminated Is it a contaminated item? IsSolid->IsContaminated No SolidWasteContainer Place in labeled solid hazardous waste container IsSolid->SolidWasteContainer Yes IsContaminated->SolidWasteContainer Yes IsEmptyContainer Is it an empty chemical container? IsContaminated->IsEmptyContainer No StoreInSAA Store sealed container in Satellite Accumulation Area SolidWasteContainer->StoreInSAA RinseContainer Triple-rinse with appropriate solvent IsEmptyContainer->RinseContainer Yes EHS_Pickup Contact EHS for waste pickup IsEmptyContainer->EHS_Pickup No (Consult EHS) CollectRinsate Collect rinsate as hazardous liquid waste RinseContainer->CollectRinsate DefaceLabel Deface original label RinseContainer->DefaceLabel CollectRinsate->StoreInSAA DisposeContainer Dispose of container as non-hazardous waste DefaceLabel->DisposeContainer StoreInSAA->EHS_Pickup

Caption: A decision tree outlining the correct pathway for segregating and managing different forms of waste.

Section 4: Waste Minimization

In alignment with the principles of green chemistry and regulatory requirements, all laboratories should actively seek to minimize the generation of hazardous waste. [7][8]Consider the following strategies:

  • Source Reduction: Order only the quantity of 4-Fluoro-4'-nitrochalcone that is realistically needed for your planned experiments. [7]* Inventory Management: Maintain a current and accurate inventory of all chemicals to avoid unnecessary purchases. [7]* Substitution: Where scientifically viable, explore the use of less hazardous alternative compounds. [7] By adhering to these detailed procedures, you not only ensure compliance with safety regulations but also foster a culture of responsibility and care within the scientific community. The safe handling and disposal of chemicals are as integral to successful research as the innovative discoveries we strive to achieve.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Laboratory Hazardous Waste Management.
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-Methylchalcone. Sigma-Aldrich.
  • 4-Fluoro-4'-nitrobenzophenone SDS. Apollo Scientific.
  • Material Safety Data Sheet - 4-Fluoro-4'-methylchalcone. Cole-Parmer.
  • SAFETY DATA SHEET - 4'-Fluorochalcone. TCI Chemicals.
  • Green Chemistry: Sustainable Synthesis of Chalcones and Applications. Research Journal of Pharmacy and Technology.

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 4-Fluoro-4'-nitrochalcone

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4-Fluoro-4'-nitrochalcone. As this specific derivative lacks extensive, pu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4-Fluoro-4'-nitrochalcone. As this specific derivative lacks extensive, publicly available toxicological data, this directive is grounded in the principles of chemical safety, drawing authoritative guidance from the known hazards of the chalcone backbone and the potent bioactivity of its nitro and fluoro functional groups. Our approach is to treat this compound with the caution it warrants, ensuring a self-validating system of safety at every step.

Hazard Assessment: Understanding the Compound's Profile

4-Fluoro-4'-nitrochalcone is an α,β-unsaturated ketone, a class of compounds known for potential biological activity.[1] While specific data for this molecule is sparse, the hazards can be inferred from its constituent parts: the chalcone core, the nitro group, and the fluorine atom.

  • Chalcone Core: The parent molecule, chalcone, is known to be an irritant to the skin, eyes, and respiratory system.[2][3] It is typically a fine powder, meaning dust inhalation is a primary route of exposure.[2][4]

  • Nitro Group (-NO₂): Aromatic nitro compounds are often toxic and can be absorbed through the skin. They are associated with a range of health effects, and their presence necessitates careful handling to prevent exposure.

  • Fluoro Group (-F): The addition of a fluorine atom can significantly alter a molecule's metabolic stability and biological activity. Halogenated aromatic compounds require careful handling due to their potential for increased toxicity.

Given these factors, we must assume 4-Fluoro-4'-nitrochalcone is, at a minimum, a skin and eye irritant, a respiratory tract irritant, and potentially harmful if swallowed or absorbed through the skin.[2][5][6][7]

Potential Hazard Basis of Assessment & Key Considerations Primary Routes of Exposure
Skin Irritation Based on data for chalcone and its derivatives.[2][5][8] The nitro and fluoro groups may enhance this effect.Direct contact with the solid powder or solutions.
Serious Eye Irritation Common to chalcone compounds and other aromatic ketones.[1][2][5][8] Fine dust is a significant risk.Airborne dust or splashes from solutions.
Respiratory Irritation Inhalation of fine dust can irritate the respiratory system.[2][6][7][8]Inhalation of aerosolized powder during weighing or transfer.
Acute Toxicity (Oral/Dermal) Assumed to be harmful if swallowed or absorbed, a conservative stance based on related nitroaromatic compounds.[2][9][10]Ingestion, skin absorption.
Chronic Effects Data not available. The toxicological properties have not been thoroughly investigated.[11] A conservative approach is mandatory.Repeated or prolonged exposure.

Engineering Controls: The First and Most Critical Line of Defense

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.

Mandatory Procedure: All handling of 4-Fluoro-4'-nitrochalcone powder, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[1][4] This is non-negotiable. The fume hood contains airborne powder and protects the user from inhalation, which is a primary exposure risk.[4]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must be deliberate and matched to the task. The principle is to establish multiple barriers between you and the chemical.

Hand Protection: Selecting the Right Glove

Chalcones are aromatic ketones, which dictates the choice of glove material. Not all gloves offer adequate protection.[12]

  • Best for Direct Handling & Extended Use: Butyl rubber gloves are highly recommended. They provide excellent resistance to ketones, esters, and aromatic hydrocarbons.[12][13][14]

  • Acceptable for Extended Use: Viton™ or Polyvinyl alcohol (PVA) gloves also offer high resistance to aromatic solvents and ketones.[13][15][16] However, PVA gloves are water-soluble and must not be used with aqueous solutions.[13][15]

  • For Incidental Contact Only: Nitrile gloves may be used for tasks with a low risk of direct contact, but they offer limited resistance to ketones and aromatic solvents upon prolonged exposure.[13][15] If using nitrile, a double-gloving technique is strongly advised to provide an additional layer of safety.

Protocol: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water.[2]

Eye and Face Protection
  • Mandatory at All Times: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required whenever 4-Fluoro-4'-nitrochalcone is handled.[4][17][18] Standard safety glasses do not provide a sufficient seal against fine dust or splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a high risk of splashing (e.g., filtration, solvent removal), a full-face shield should be worn in addition to chemical splash goggles.[14]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect against incidental skin contact.[1][14]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are not feasible or as a supplementary measure during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (N95, P100) is the minimum requirement for handling the powder.[18]

Task Hand Protection Eye/Face Protection Body & Respiratory
Weighing/Transfer of Powder Butyl Rubber (or double nitrile)Chemical Splash GogglesLab Coat (within a fume hood)
Solution Preparation Butyl Rubber (or double nitrile)Chemical Splash GogglesLab Coat (within a fume hood)
Running Reaction/Workup Butyl Rubber (or double nitrile)Chemical Splash Goggles & Face ShieldLab Coat
Spill Cleanup Butyl RubberChemical Splash Goggles & Face ShieldLab Coat, Respirator (if outside fume hood)

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow minimizes risk by defining clear, sequential steps for handling 4-Fluoro-4'-nitrochalcone from receipt to disposal.

Caption: Workflow for handling 4-Fluoro-4'-nitrochalcone.

Emergency & Disposal Plans

Spill Management
  • Minor Spill (inside fume hood):

    • Ensure PPE is intact.

    • Absorb the material with an inert absorbent like vermiculite or sand.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[2]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.[1][2]

    • Prevent entry into the contaminated area.

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[11][17][19] Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][19] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11][19] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing 4-Fluoro-4'-nitrochalcone must be treated as hazardous chemical waste.

  • Segregation: Keep solid waste (contaminated gloves, paper towels, absorbent) separate from liquid waste (reaction residues, solvent rinses).[1]

  • Containment: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[1][2] The label must read "Hazardous Waste" and list all chemical constituents.[1]

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[1][2][4] Never pour chalcone waste down the drain.[1]

References

  • Practical Guide to Working with Chalcones in a Lab Setting: Applic
  • Proper Disposal of cis-Chalcone: A Guide for Labor
  • Chalcone Safety D
  • Material Safety D
  • 4-FLUORO-4'-NITROCHALCONE — Chemical Substance Inform
  • 7 Chemical Resistant Gloves You Can Wear All Day Long. True PPE.
  • What type of gloves protects your hands
  • Chemical Resistant Gloves. Fisher Scientific.
  • Chemical Safety: Selecting the Best Gloves and Aprons for Hazardous Tasks.
  • 4-NITROCHALCONE - Safety D
  • 4-Methylchalcone Safety D
  • 4-Fluoro-4'-methylchalcone Safety D
  • 4-Nitrochalcone Safety D
  • trans-Chalcone Safety D
  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln EHS.
  • Chalcone MSDS. Scribd.
  • FLUORINE - CAMEO Chemicals. NOAA.
  • 4-Fluoro-4'-nitrobenzophenone Safety D
  • 1-Fluoro-4-nitrobenzene Safety D
  • Chalcone Material Safety D
  • 4-Nitrochalcone Safety D
  • Chalcone Safety D
  • Chalcone Material Safety D

Sources

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